Product packaging for Psoralidin(Cat. No.:CAS No. 18642-23-4)

Psoralidin

Cat. No.: B1678305
CAS No.: 18642-23-4
M. Wt: 336.3 g/mol
InChI Key: YABIJLLNNFURIJ-UHFFFAOYSA-N
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Description

Psoralidin is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an estrogen receptor agonist. It is a member of coumestans, a polyphenol and a delta-lactone. It is functionally related to a coumestan.
This compound has been reported in Phaseolus lunatus, Dolichos trilobus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O5 B1678305 Psoralidin CAS No. 18642-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABIJLLNNFURIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171903
Record name Psoralidin
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Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Psoralidin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18642-23-4
Record name Psoralidin
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Record name Psoralidin
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Record name Psoralidin
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Record name 18642-23-4
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Record name PSORALIDIN
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Record name Psoralidin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 - 292 °C
Record name Psoralidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Psoralidin's Anti-Cancer Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant attention in oncological research for its potent anti-tumor properties.[1] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its signaling pathway modulation, induction of programmed cell death, and inhibition of metastasis. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of complex biological processes to facilitate a thorough understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of cancer cell proliferation and metastasis.[2][3] These effects are orchestrated through the modulation of several key signaling pathways.

Signaling Pathway Modulation

This compound has been shown to interfere with critical signaling cascades that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

a) NF-κB Signaling Pathway:

This compound effectively suppresses the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[4][5] In esophageal and colon cancer cells, this compound treatment leads to a dose-dependent inhibition of NF-κB p65 activity. This inhibition contributes to the suppression of downstream anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.

b) PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation, growth, and survival. This compound has been demonstrated to inhibit this pathway in various cancer cell lines, including esophageal and androgen-independent prostate cancer cells. By reducing the protein expression of PI3K and Akt, this compound curtails the pro-survival signals and promotes apoptosis. The inhibitory effect of this compound on esophageal cancer cells can be reversed by a PI3K agonist, confirming the pathway's involvement.

c) FAK Signaling Pathway:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion. In osteosarcoma cells, this compound has been found to downregulate the expression of Integrin Subunit Beta 1 (ITGB1), leading to the inhibition of the FAK signaling pathway. This disruption of FAK signaling contributes to the suppression of osteosarcoma cell migration and invasion.

Signaling Pathway Diagram: this compound's Impact on Cancer Cells

Psoralidin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound PI3K PI3K This compound->PI3K inhibits FAK FAK This compound->FAK inhibits NFkB NF-κB This compound->NFkB inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates ITGB1 ITGB1 This compound->ITGB1 inhibits Akt Akt PI3K->Akt Akt->NFkB Proliferation Proliferation Metastasis FAK->Proliferation promotes NFkB->Proliferation promotes Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ITGB1->FAK

Caption: this compound inhibits key survival pathways (PI3K/Akt, FAK, NF-κB) and modulates apoptotic proteins (Bcl-2, Bax) to induce cancer cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell types. This is achieved through both intrinsic and extrinsic pathways.

  • Intrinsic Pathway: this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in colon and liver cancer cells. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

  • Extrinsic Pathway: this compound can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. It achieves this by upregulating the expression of the death receptor TRAIL-R2/DR5 on the cell surface of HeLa cells.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. In human lung cancer A549 cells, this compound induces cell cycle arrest at the G1 phase. In liver cancer HepG2 cells, it triggers G2/M phase arrest. This cell cycle blockade provides an opportunity for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.

Autophagy

In addition to apoptosis, this compound can induce autophagy, a cellular self-digestion process, in some cancer cells. In human lung cancer A549 cells and liver cancer HepG2 cells, this compound treatment leads to the formation of autophagosomes and upregulation of autophagy markers like LC3-II and Beclin-1. While autophagy can sometimes promote cell survival, in the context of this compound treatment, it appears to contribute to autophagy-dependent cell death.

Inhibition of Metastasis

This compound has demonstrated the ability to inhibit the metastatic potential of cancer cells. By downregulating ITGB1 and subsequently inhibiting the FAK and PI3K/Akt signaling pathways in osteosarcoma cells, this compound effectively reduces cell migration and invasion, key steps in the metastatic cascade.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Reference
Liver CancerHepG29
Prostate CancerDU-14545
Prostate CancerPC-360
Breast Cancer (ALDH-)-18-21
Breast Cancer (ALDH+)-18-21
Gastric CarcinomaSNU-153 µg/ml
Gastric CarcinomaSNU-16203 µg/ml
Normal HepatocytesAML12100

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cancer Cell LineConcentration (µM)Incubation Time (h)Apoptotic Rate (%)Cell Cycle Arrest PhaseReference
Eca9706 (Esophageal)10, 2048Significantly increased-
SW480 (Colon)5, 10, 2048Dose-dependent increase-
HeLa (Cervical)504814-
HeLa (with TRAIL)504867.1 ± 3.3-
A549 (Lung)10, 20--G1
HepG2 (Liver)---G2/M

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Seed cancer cells (e.g., Eca9706, SW480, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Experimental Workflow: Cell Viability Assay

Caption: A typical workflow for assessing cell viability using the MTT assay after this compound treatment.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

  • Treat cancer cells with different concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To determine the expression levels of specific proteins involved in signaling pathways and apoptosis.

Protocol:

  • Treat cells with this compound as required.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-PI3K, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound exhibits significant anti-cancer properties through a multi-pronged mechanism of action. Its ability to modulate key signaling pathways like NF-κB, PI3K/Akt, and FAK, coupled with its capacity to induce apoptosis, cell cycle arrest, and autophagy, and inhibit metastasis, underscores its potential as a promising candidate for cancer therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel anti-cancer agent. Future studies should focus on its in vivo efficacy, bioavailability, and potential for combination therapies to fully harness its therapeutic benefits.

References

Psoralidin in Inflammation: A Technical Guide to Signaling Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, anti-osteoporotic, and notably, anti-inflammatory properties.[1] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in the context of inflammation. It is designed to serve as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex biological processes involved.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways. Evidence also suggests modulation of the Arachidonic Acid (AA) metabolism pathway through the dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.

NF-kB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB IκBα degradation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

This compound inhibits NF-κB activation.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and inflammation. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt. In the context of inflammation, the PI3K/Akt pathway can modulate NF-κB activity.

This compound has been demonstrated to suppress the PI3K/Akt signaling pathway.[2] This inhibition contributes to its anti-inflammatory effects, in part by reducing the downstream activation of NF-κB.

PI3K/Akt Signaling Pathway Inhibition by this compound GrowthFactor Growth Factors/ Inflammatory Stimuli Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., NF-κB activation) pAkt->Downstream This compound This compound This compound->PI3K Inhibits

This compound suppresses the PI3K/Akt pathway.
Arachidonic Acid Metabolism: Dual COX-2/5-LOX Inhibition

Arachidonic acid is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory lipid mediators. COX-2 is an inducible enzyme that synthesizes prostaglandins (e.g., PGE₂), while 5-LOX is the key enzyme in the biosynthesis of leukotrienes (e.g., LTB₄). This compound is recognized as a dual inhibitor of both COX-2 and 5-LOX, thereby concurrently blocking the production of both prostaglandins and leukotrienes.

Arachidonic Acid Metabolism Inhibition by this compound ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB₄) LOX5->Leukotrienes This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

This compound dually inhibits COX-2 and 5-LOX.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

TargetCell LineInducerThis compound ConcentrationObserved EffectReference
NO Production RAW 264.7 macrophagesLPS1-30 µMDose-dependent inhibition
iNOS Expression RAW 264.7 macrophagesLPS1-30 µMDose-dependent inhibition
COX-2 Expression Human Lung FibroblastsIonizing Radiation50-100 µMInhibition of IR-induced COX-2
PGE₂ Production Human Lung FibroblastsIonizing Radiation50-100 µMInhibition of IR-induced PGE₂
LTB₄ Production Human Lung FibroblastsIonizing Radiation50-100 µMBlocked IR-induced LTB₄

Table 2: In Vivo and Ex Vivo Effects of this compound on Inflammatory Cytokines

ModelTreatmentCytokineResultReference
LPS-injected mice This compound (5 or 50 mg/kg, oral)TNF-α, IL-1β, IL-6Markedly down-regulated expression
IR-irradiated mouse lung This compound (5 mg/kg, i.p.)TNF-α, TGF-β, ICAM-1 mRNASuppressed by half (12h post-IR)
IR-irradiated mouse lung This compound (5 mg/kg, i.p.)IL-6, IL-1α/β mRNAInhibited by one quarter (12h post-IR)

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 is commonly used. Human lung fibroblast cells (HFL-1, MRC-5) have also been utilized.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is frequently used to induce an inflammatory response in macrophages.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration prior to or concurrently with the inflammatory stimulus.

Western Blot Analysis

Western blotting is a key technique to assess the protein levels and phosphorylation status of components within the signaling pathways.

Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound & LPS) Protein_Extraction 2. Protein Extraction (Lysis Buffer) Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-IκBα, anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

A typical workflow for Western blot analysis.
  • Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, phospho-Akt, total Akt, COX-2, iNOS, and a loading control like β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

ELISA Workflow Coating 1. Coat Plate with Capture Antibody Blocking_ELISA 2. Block Plate Coating->Blocking_ELISA Sample_Addition 3. Add Samples & Standards Blocking_ELISA->Sample_Addition Detection_Ab 4. Add Detection Antibody (Biotinylated) Sample_Addition->Detection_Ab Streptavidin_HRP 5. Add Streptavidin-HRP Detection_Ab->Streptavidin_HRP Substrate 6. Add Substrate (e.g., TMB) Streptavidin_HRP->Substrate Stop_Solution 7. Add Stop Solution Substrate->Stop_Solution Read_Plate 8. Read Absorbance (e.g., 450 nm) Stop_Solution->Read_Plate Calculate 9. Calculate Concentrations Read_Plate->Calculate

A generalized ELISA workflow for cytokine measurement.
  • Procedure: A 96-well plate is coated with a capture antibody specific for the cytokine of interest. After blocking, cell culture supernatants or serum samples, along with a series of known standards, are added to the wells. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). A substrate solution is added to produce a colorimetric signal, which is then measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, gene-specific primers, and the cDNA template.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) used for normalization.

Emerging and Future Research Directions

While the roles of the NF-κB and PI3K/Akt pathways in this compound's anti-inflammatory action are relatively well-established, its effects on other significant inflammatory signaling cascades warrant further investigation.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, encompassing p38, JNK, and ERK, is a crucial regulator of inflammatory responses. Studies on other psoralen derivatives have shown modulation of this pathway. Future research should focus on determining the specific effects of this compound on the phosphorylation status of p38, JNK, and ERK in inflammatory models.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling by numerous cytokines. While direct evidence for this compound's modulation of this pathway in inflammation is currently limited, its ability to suppress cytokine production suggests a potential indirect effect or a direct interaction that remains to be elucidated. Investigating the phosphorylation of key proteins like JAK2 and STAT3 in response to this compound treatment would be a valuable next step.

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and PI3K/Akt signaling pathways, along with the dual suppression of COX-2 and 5-LOX, underscores its potential for therapeutic development. This technical guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and established experimental protocols. Further research into its effects on the MAPK and JAK/STAT pathways will provide a more complete picture of its immunomodulatory properties and pave the way for its potential application in the treatment of inflammatory diseases.

References

The Isolation and Biological Mechanisms of Psoralidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a naturally occurring phenolic compound, is a significant bioactive constituent isolated from the seeds of Psoralea corylifolia L.[1]. This plant, a staple in traditional Chinese and Indian medicine, has garnered considerable scientific interest for its diverse pharmacological properties. This compound, in particular, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and notably, anticancer effects[2][3]. Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways implicated in various diseases. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols, and an analysis of its mechanisms of action on critical signaling pathways.

Discovery and Isolation of this compound

This compound is one of several bioactive compounds, including psoralen and isopsoralen, that can be extracted from the seeds of Psoralea corylifolia. The isolation and purification of this compound involve a multi-step process that typically begins with solvent extraction, followed by chromatographic separation and purification.

Experimental Protocols

1. Extraction of Crude this compound-Containing Mixture

This protocol is adapted from established methods for the extraction of coumarins from Psoralea corylifolia seeds.

  • Materials:

    • Dried seeds of Psoralea corylifolia

    • 70% Ethanol

    • Rotary evaporator

    • Filter paper (5 µm)

  • Procedure:

    • Grind the dried seeds of Psoralea corylifolia into a coarse powder.

    • For every 50 g of powdered seeds, add 300 mL of 70% ethanol.

    • Perform reflux extraction for 2 hours. This process is repeated twice to ensure maximum extraction of bioactive compounds.

    • Filter the resulting solution through a 5 µm filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under a vacuum to obtain the crude extract.

    • Dry the crude extract in a vacuum oven to remove any residual solvent.

2. Chromatographic Purification of this compound

The crude extract, containing a mixture of compounds, is then subjected to chromatographic techniques to isolate this compound.

  • Materials:

    • Silica gel for column chromatography

    • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

    • Thin-Layer Chromatography (TLC) plates

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Column Chromatography:

      • Prepare a silica gel column.

      • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

      • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

      • Collect fractions and monitor them using TLC to identify those containing this compound.

    • Recrystallization:

      • Combine the this compound-rich fractions and concentrate them.

      • Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol) and allow it to cool slowly to form crystals.

      • Filter the crystals and wash them with a cold solvent to obtain purified this compound.

3. Purity Analysis by HPLC

The purity of the isolated this compound is determined using HPLC.

  • HPLC System and Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Gradient of acetonitrile and water

    • Detection: UV detector at 215, 225, and 275 nm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

Data Presentation: Yield and Purity

The following tables summarize the quantitative data related to the extraction and purification of this compound and related compounds from Psoralea corylifolia.

Extraction Method Solvent Starting Material Crude Extract Yield (w/w) Reference
Reflux Extraction70% Ethanol50 g of dried seeds16.56%
Compound Amount in 70% Ethanol Extract (mg/g) Reference
PsoralenNot specified in this extract
AngelicinNot specified in this extract
NeobavaisoflavoneNot specified in this extract
This compound Not specified in this extract
IsobavachalconeNot specified in this extract
BavachininNot specified in this extract
Bakuchiol11.71
Purification Method Compound Initial Amount Final Yield Purity Reference
Column Chromatography & RecrystallizationPsoralenNot specified0.147% (from seed)>99%[4]
Column ChromatographyIsopsoralenNot specifiedNot specified99.6%[5]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways that are often dysregulated in diseases like cancer.

Experimental Workflow for Signaling Pathway Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein & Gene Expression Analysis cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., PC-3, DU-145) treatment Treat with this compound (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blotting (for protein phosphorylation & expression) lysis->western_blot quantification Densitometry & Quantification western_blot->quantification qpcr qRT-PCR (for gene expression) rna_extraction->qpcr qpcr->quantification interpretation Pathway Analysis & Conclusion quantification->interpretation

Caption: Workflow for studying this compound's effect on signaling pathways.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway.

  • Mechanism of Action: this compound inhibits the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt at Serine 473. This downstream effect leads to the inhibition of cell viability and the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Ser473) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. This compound has been demonstrated to suppress the NF-κB signaling pathway.

  • Mechanism of Action: this compound inhibits the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes that promote cell survival and inflammation.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits pIkBa p-IκBα IKK->pIkBa Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) pIkBa->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->IKK GeneTranscription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->GeneTranscription Promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a kinase that is a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway is often hyperactivated in cancer. This compound has been shown to inhibit mTOR signaling.

  • Mechanism of Action: this compound inhibits the phosphorylation of mTOR, which in turn prevents the phosphorylation of its downstream effectors, p70S6K and 4E-BP1. This leads to an inhibition of protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells.

mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR Inhibits Phosphorylation Akt Akt Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates _4EBP1 4E-BP1 mTOR->_4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Promotes

Caption: this compound's inhibition of the mTOR signaling pathway.

Conclusion

This compound, a key bioactive compound from Psoralea corylifolia, demonstrates significant therapeutic potential, particularly in the realm of oncology. Its isolation and purification, while requiring standard phytochemical techniques, yield a compound with potent and specific inhibitory effects on critical cellular signaling pathways such as PI3K/Akt, NF-κB, and mTOR. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this compound. Further research is warranted to optimize isolation processes for higher yields and to fully elucidate the intricate molecular interactions of this compound within these and other signaling cascades.

References

Psoralidin Pharmacokinetics and Bioavailability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralidin, a naturally occurring furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Despite its therapeutic potential, the clinical development of this compound is hampered by its poor pharmacokinetic profile, primarily its low oral bioavailability. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental methodologies, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction

This compound's therapeutic promise is underscored by its modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. However, a thorough understanding of its pharmacokinetic properties is paramount for its successful translation into a clinical candidate. This guide aims to consolidate the existing preclinical data on this compound's ADME profile and bioavailability, providing a foundation for future research and development efforts.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily investigated in rat models following intravenous and oral administration. These studies reveal that this compound exhibits a dose-dependent pharmacokinetic behavior.

Absorption and Bioavailability

This compound demonstrates low oral bioavailability, a significant hurdle for its development as an oral therapeutic agent. Studies in rats have shown that after intragastric administration, the plasma concentrations of this compound are low.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Intragastric Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (µg/L·h)Vd (L/kg)CL (L/h/kg)Reference
20148.3 ± 35.24.2 ± 1.17.2 ± 0.971190.9 ± 318.9630.1 ± 168.8105.6 ± 29.2[1]
40190.9 ± 38.74.0 ± 1.17.1 ± 0.271680.5 ± 360.2600.1 ± 138.8100.6 ± 22.2[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vd: Apparent volume of distribution; CL: Clearance.

The low oral bioavailability is likely attributable to its poor aqueous solubility and potential first-pass metabolism. To address this limitation, formulation strategies such as nanoencapsulation have been explored. A study demonstrated that nanoencapsulation of this compound with chitosan and Eudragit S100 increased its oral bioavailability by 339.02% compared to a simple suspension.

Distribution

While specific quantitative data on the tissue distribution of this compound is limited, a high apparent volume of distribution (Vd) of 600.1 ± 138.8 L/kg to 630.1 ± 168.8 L/kg in rats suggests extensive distribution into tissues[1].

For context, studies on the structurally related compounds, psoralen and isopsoralen, also found in Psoralea corylifolia, have shown wide distribution in various tissues after intravenous administration to rats. For psoralen, the area under the curve (AUC) in tissues decreased in the order of liver > lung > heart > kidney > spleen > brain. For isopsoralen, the order was kidney > lung > liver > heart > spleen > brain[2]. This suggests that the liver and kidneys are significant sites of distribution for these related furanocoumarins.

Metabolism

In vitro studies using human and rat liver and intestinal microsomes have shed light on the metabolic pathways of this compound. This compound undergoes both phase I (oxidation) and phase II (glucuronidation) metabolism.

Key cytochrome P450 (CYP) isoenzymes involved in the phase I metabolism of this compound include CYP1A1, CYP2C8, CYP2C19, and CYP2D6. Phase II metabolism is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 being the main contributors.

Intrinsic clearance (CLint) values for the formation of the main oxidative metabolite (M1) and glucuronide conjugate (G1) have been determined in human liver microsomes (HLM) and human intestinal microsomes (HIM).

Table 2: In Vitro Intrinsic Clearance of this compound in Human Microsomes

MetaboliteMicrosomeCLint (µL/min/mg protein)
M1 (Oxidative)HLM104.3
M1 (Oxidative)HIM57.6
G1 (Glucuronide)HLM543.3
G1 (Glucuronide)HIM75.9

These data indicate that this compound is efficiently metabolized in both the liver and intestines, which likely contributes to its low oral bioavailability.

Excretion

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacokinetic and bioavailability studies of this compound.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Administration: For oral administration, this compound is often dissolved in a vehicle such as sodium carboxymethyl cellulose and administered via intragastric gavage at doses ranging from 20 to 40 mg/kg. For intravenous administration, this compound is dissolved in a suitable solvent and administered via the tail vein.

  • Sample Collection: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into heparinized tubes. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. An internal standard is added before precipitation to ensure accuracy.

  • Analytical Method: this compound concentrations in plasma are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

G cluster_animal_prep Animal Preparation cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis animal Sprague-Dawley Rats fasting Fasting (12h) animal->fasting admin_route Intragastric Gavage fasting->admin_route prep This compound in Vehicle prep->admin_route blood Blood Collection (Tail Vein) admin_route->blood centrifuge1 Centrifugation blood->centrifuge1 plasma Plasma Separation centrifuge1->plasma protein_precip Protein Precipitation plasma->protein_precip centrifuge2 Centrifugation protein_precip->centrifuge2 supernatant Supernatant Collection centrifuge2->supernatant uplc UPLC-MS/MS Analysis supernatant->uplc data data uplc->data Pharmacokinetic Data

In Vivo Pharmacokinetic Study Workflow

UPLC-MS/MS Quantification of this compound
  • Chromatographic System: A UPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure selectivity and sensitivity.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

In Vitro Metabolism using Liver Microsomes
  • Microsomes: Pooled human or rat liver microsomes.

  • Incubation Mixture: The incubation mixture typically contains microsomes, this compound, and a cofactor (NADPH for phase I reactions or UDPGA for phase II reactions) in a phosphate buffer.

  • Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis microsomes Liver Microsomes cofactor Add Cofactor (NADPH/UDPGA) microsomes->cofactor This compound This compound Solution This compound->cofactor buffer Phosphate Buffer buffer->cofactor incubate Incubate at 37°C cofactor->incubate stop_reagent Add Cold Acetonitrile incubate->stop_reagent centrifuge Centrifugation stop_reagent->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms metabolites Metabolite Identification & Quantification lcms->metabolites G This compound This compound PI3K PI3K (p110/p85) This compound->PI3K Inhibits expression Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., GSK-3β, NF-κB) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Downstream->Apoptosis Inhibits G This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (Nuclear) NFkB->NFkB_active Nuclear Translocation Inflammation Inflammatory & Pro-survival Genes NFkB_active->Inflammation Activates Transcription

References

In vitro cytotoxicity of Psoralidin on various cell lines

Author: BenchChem Technical Support Team. Date: November 2025

In Vitro Cytotoxicity of Psoralidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PSO), a natural furanocoumarin extracted from the seeds of Psoralea corylifolia L., has garnered significant attention in oncological research.[1][2] Possessing a range of pharmacological properties including anti-inflammatory, antioxidant, and antibacterial effects, its potent anti-cancer activities are of particular interest.[2][3] Numerous in vitro studies have demonstrated that this compound exerts cytotoxic effects against a wide array of human cancer cell lines, including but not limited to, liver, lung, breast, prostate, colon, and esophageal cancers.[4]

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound. It summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and elucidates the complex molecular mechanisms and signaling pathways through which it induces cancer cell death.

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound have been quantified across various cancer cell lines, with results indicating a dose- and time-dependent inhibition of cell viability.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
HepG2 Liver Cancer9Not Specified
A549 Lung Cancer19.224
15.448
11.872
PC-3 Prostate Cancer45Not Specified
SNU-1 Gastric Carcinoma~19.5 (53 µg/ml)Not Specified
SNU-16 Gastric Carcinoma~74.5 (203 µg/ml)Not Specified
KB Oral Carcinoma88.1 µg/mlNot Specified
KBv200 Oral Carcinoma (Multidrug Resistant)86.6 µg/mlNot Specified
K562 Chronic Myelogenous Leukemia24.4 µg/mlNot Specified
K562/ADM CML (Adriamycin Resistant)62.6 µg/mlNot Specified
AML12 Normal Hepatocytes100Not Specified

Note: µg/ml values were converted to µM for SNU-1 and SNU-16 using a molecular weight of 270.28 g/mol for this compound. The original units are provided for clarity where conversion was not directly stated in the source.

Mechanisms of this compound-Induced Cytotoxicity

This compound employs a multi-faceted approach to inhibit cancer cell proliferation and induce cell death. The primary mechanisms identified include the induction of apoptosis, autophagy, cell cycle arrest, and the generation of reactive oxygen species (ROS), which in turn modulate critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major mechanism of this compound's anticancer activity. This compound has been shown to induce apoptosis in a dose-dependent manner in various cell lines such as esophageal (Eca9706), colon (SW480), and prostate cancer cells.

Key molecular events in this compound-induced apoptosis include:

  • Caspase Activation: this compound treatment leads to a significant increase in the activity of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspase-9.

  • Mitochondrial Pathway Modulation: It triggers the intrinsic apoptotic pathway by causing a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.

  • Regulation of Bcl-2 Family Proteins: this compound downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thus shifting the cellular balance towards apoptosis.

  • Enhancement of TRAIL-induced Apoptosis: In HeLa and LNCaP prostate cancer cells, this compound enhances apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) by increasing the expression of the death receptor TRAIL-R2 (DR5).

Induction of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. In the context of this compound's effect on cancer cells, it primarily induces autophagic cell death. In human lung cancer A549 cells and liver cancer HepG2 cells, this compound treatment leads to the accumulation of autophagic vacuoles. This is confirmed by the upregulation of key autophagy markers, Beclin-1, and the conversion of LC3-I to LC3-II. The inhibition of autophagy has been shown to reduce this compound-induced cytotoxicity, confirming its role in the cell death process.

Cell Cycle Arrest

This compound can inhibit cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle.

  • In human lung cancer A549 cells, this compound causes cell cycle arrest at the G1 phase.

  • In liver cancer HepG2 cells, it triggers G2/M phase arrest.

  • In osteosarcoma cells (143B and MG63), this compound treatment increased the number of cells in the G0/G1 phase.

This arrest is often associated with changes in the expression of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.

Generation of Reactive Oxygen Species (ROS)

A pivotal mechanism underlying this compound's cytotoxicity is the induction of oxidative stress through the generation of intracellular Reactive Oxygen Species (ROS). This ROS generation has been observed in prostate, lung, breast, and colon cancer cells.

The surge in ROS levels can:

  • Induce DNA Damage: this compound-triggered ROS can cause DNA damage, activating DNA damage response proteins like γ-H2AX and checkpoint kinases such as ATM, ATR, Chk1, and Chk2.

  • Trigger Apoptosis: ROS can lead to the loss of mitochondrial membrane potential, caspase activation, and subsequent apoptosis.

  • Induce Protective Autophagy: In breast cancer cells, ROS generation mediated by NOX4 can induce a protective autophagic response.

  • Activate Stress-Related Kinases: Elevated ROS levels can activate stress-activated protein kinases like JNK1/2, contributing to apoptotic cell death.

Importantly, the cytotoxic effects of this compound can be reversed by treatment with ROS scavengers like N-acetylcysteine (NAC), confirming the critical role of ROS in its mechanism of action.

Signaling Pathway Modulation

This compound exerts its cytotoxic effects by targeting several key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.

PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB pathways are crucial for cell survival and are common targets of this compound. In esophageal and prostate cancer cells, this compound has been shown to:

  • Inhibit the protein expression of PI3K and Akt.

  • Suppress the activity of NF-κB.

  • Downregulate downstream pro-survival signaling.

The inhibition of these pathways suppresses anti-apoptotic signals, thereby promoting programmed cell death. A PI3K agonist was able to reverse the cytotoxic effects of this compound, confirming the pathway's involvement.

PI3K_Akt_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt Survival Cell Proliferation & Survival Akt->Survival NFkB->Survival

Caption: this compound inhibits the PI3K/Akt and NF-κB pro-survival pathways.

ROS-Mediated Signaling

As previously mentioned, ROS generation is a central event in this compound's action. This leads to the activation of downstream pathways responsible for DNA damage response and apoptosis.

ROS_Pathway This compound This compound NOX4 NOX4 This compound->NOX4 ROS ROS Generation NOX4->ROS DNA_Damage DNA Damage (γ-H2AX) ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Autophagy Autophagy (LC3-II ↑) ROS->Autophagy Apoptosis Apoptosis DNA_Damage->Apoptosis Mito->Apoptosis

Caption: this compound induces ROS, leading to DNA damage, autophagy, and apoptosis.

Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2.0 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 0, 5, 10, 20 µM). Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the percentage of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment & Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a PI staining solution containing RNase A.

  • Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is used to generate histograms representing the distribution of cells in the different cycle phases.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Akt, anti-Bcl-2, anti-LC3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify band intensity using densitometry software.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxicity of this compound.

Workflow A Select Cancer Cell Lines B Cell Culture & Seeding A->B C This compound Treatment (Dose & Time Course) B->C D Cell Viability Assay (MTT) Determine IC50 C->D E Mechanism of Death Analysis D->E F Apoptosis Assay (Annexin V / Caspase) E->F G Autophagy Assay (MDC / LC3 Blot) E->G H Cell Cycle Analysis (PI) E->H I ROS Detection Assay E->I J Signaling Pathway Analysis (Western Blot) F->J G->J I->J K Data Interpretation & Conclusion J->K

Caption: A standard workflow for assessing this compound's cytotoxic effects.

Conclusion

This compound demonstrates significant in vitro cytotoxicity against a broad spectrum of cancer cell lines. Its anticancer efficacy is attributed to a complex interplay of mechanisms including the induction of apoptosis and autophagy, cell cycle arrest, and the generation of ROS. Furthermore, this compound modulates critical pro-survival signaling pathways such as PI3K/Akt and NF-κB. This multifaceted mechanism of action makes this compound a promising candidate for further investigation and development as a potential therapeutic agent in oncology. Future studies should focus on in vivo efficacy, bioavailability, and potential combination therapies to fully harness its therapeutic potential.

References

Psoralidin: A Comprehensive Technical Guide to its Function as a Potential Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoralidin, a natural furanocoumarin isolated from Psoralea corylifolia, has emerged as a significant phytoestrogen with potent activity as an estrogen receptor (ER) modulator.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This compound acts as a full agonist for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), initiating the classical estrogen signaling cascade.[1] Its ability to mimic estradiol (E2) in binding to ERs and subsequently activating estrogen-responsive genes positions it as a promising candidate for further investigation in therapeutic areas related to hormone-receptor modulation, such as osteoporosis and certain estrogen-related conditions.[2][3] However, its lower bioavailability is a consideration for therapeutic development.

Mechanism of Action: An Agonist for ERα and ERβ

This compound functions as a potent agonist for both ERα and ERβ.[1] Its structural similarity to coumestrol, a known phytoestrogen, allows it to effectively bind to the ligand-binding pocket of estrogen receptors. Molecular docking studies have confirmed that this compound can mimic the binding interactions of the endogenous estrogen, estradiol (E2). This binding induces a conformational change in the estrogen receptor.

The this compound-ER complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) located in the promoter regions of estrogen-responsive genes. This interaction initiates the transcription of these target genes, leading to the observed estrogenic effects. This activation of the classical ER-signaling pathway has been demonstrated in both ER-positive human breast and endometrial cell lines.

Signaling Pathway

The signaling cascade initiated by this compound follows the classical estrogen receptor pathway:

Psoralidin_ER_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Ligand-Binding Domain Psoralidin_ER_Complex This compound-ER Complex ER->Psoralidin_ER_Complex Nucleus Nucleus Psoralidin_ER_Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Psoralidin_ER_Complex->ERE Binds to Target_Genes Target Gene Transcription (e.g., pS2, CTSD, PGR, TFF1) ERE->Target_Genes Initiates Estrogenic_Effects Estrogenic Effects Target_Genes->Estrogenic_Effects Leads to

This compound's classical estrogen receptor signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound and its interaction with estrogen receptors.

Table 1: Estrogen Receptor Binding Affinity of this compound
CompoundReceptorIC50 (µM)Binding Affinity ComparisonReference
This compoundERα1.03Preferential affinity for ERα
This compoundERβ24.6Lower affinity compared to ERα

IC50 represents the concentration of the compound required to displace 50% of radiolabeled E2 from the receptor.

Table 2: Estrogenic Activity of this compound in a Reporter Gene Assay
CompoundConcentrationReporter Gene ExpressionNotesReference
This compound10 µMMaximum induction, comparable to E2-treated cellsActivity completely abolished by ER antagonist

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound as an estrogen receptor modulator.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

ER_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol (Source of ER) start->prep_cytosol incubation Incubate Cytosol with Radiolabeled [3H]-E2 and varying concentrations of this compound prep_cytosol->incubation separation Separate Bound and Free [3H]-E2 (e.g., using hydroxylapatite) incubation->separation quantification Quantify Radioactivity of Bound [3H]-E2 separation->quantification analysis Data Analysis: Plot competitive binding curve and calculate IC50 quantification->analysis end End analysis->end

Workflow for an Estrogen Receptor Competitive Binding Assay.

Methodology:

  • Preparation of Rat Uterine Cytosol: Uterine cytosol from Sprague-Dawley rats is prepared to serve as the source of estrogen receptors.

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]-E2 at 1 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of this compound (logarithmic increase from 10⁻¹⁰ to 10⁻³ M). A vehicle control (e.g., ethanol or DMSO) is also included.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled estradiol is separated from the free form. This can be achieved using methods such as hydroxylapatite (HAP) slurry.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: A competitive binding curve is generated by plotting the percentage of total [3H]-E2 binding against the log concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the maximum [3H]-E2 binding, is then calculated.

Cell Proliferation Assay (MCF-7 Cells)

This assay measures the effect of this compound on the proliferation of ER-positive breast cancer cells, such as MCF-7.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed MCF-7 cells in a 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with varying concentrations of this compound incubate_24h->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h mtt_assay Perform MTT Assay: Add MTT solution and incubate for 4 hours incubate_48h->mtt_assay solubilize Solubilize formazan crystals with DMSO mtt_assay->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for an MCF-7 Cell Proliferation (MTT) Assay.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound.

  • Incubation: The treated cells are incubated for a period of 48 hours.

  • MTT Assay: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate gene transcription through an estrogen response element.

Luciferase_Assay_Workflow start Start transfect_cells Transfect cells (e.g., HeLa or MCF-7) with ERE-luciferase reporter plasmid and an internal control plasmid (e.g., pRL-TK) start->transfect_cells incubate_24h_1 Incubate for 24 hours transfect_cells->incubate_24h_1 treat_cells Treat cells with this compound, E2 (positive control), and/or ER antagonist (e.g., ICI 182,780) incubate_24h_1->treat_cells incubate_24h_2 Incubate for another 24 hours treat_cells->incubate_24h_2 lyse_cells Lyse cells using Passive Lysis Buffer incubate_24h_2->lyse_cells measure_luminescence Measure Firefly and Renilla luciferase activity using a luminometer lyse_cells->measure_luminescence normalize_data Normalize Firefly luciferase activity to Renilla luciferase activity measure_luminescence->normalize_data end End normalize_data->end

Workflow for a Luciferase Reporter Gene Assay.

Methodology:

  • Cell Transfection: Cells, such as HeLa or MCF-7, are transiently transfected with a reporter plasmid containing multiple copies of the estrogen response element upstream of a luciferase gene (e.g., pERE-luciferase). An internal control plasmid expressing Renilla luciferase (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency.

  • Treatment: After 24 hours, the transfected cells are treated with this compound, estradiol (as a positive control), and/or a pure ER antagonist like ICI 182,780.

  • Incubation: The cells are incubated for an additional 24 hours to allow for reporter gene expression.

  • Cell Lysis: The cells are harvested and lysed using a passive lysis buffer.

  • Luminescence Measurement: The activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer.

  • Data Normalization: The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to confirm the direct binding of the this compound-ER complex to the EREs of target genes in a cellular context.

Methodology:

  • Cross-linking: MCF-7 cells are treated with this compound, and then protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific to the estrogen receptor (ERα or ERβ) is used to immunoprecipitate the this compound-ER-DNA complexes.

  • Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

  • DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the ERE of a known estrogen-responsive gene, such as pS2, to quantify the amount of precipitated DNA.

Structure-Activity Relationship

The estrogenic activity of this compound and related flavonoids is highly dependent on their chemical structure. Key features that contribute to their binding to the estrogen receptor include:

  • Hydroxyl Groups: The hydroxyl groups on the flavonoid backbone are essential for forming hydrogen bonds within the ligand-binding pocket of the estrogen receptor. Methylation of these hydroxyl groups has been shown to significantly diminish estrogenic potency.

  • Prenyl Group: The prenyl group also plays a crucial role in the interaction with the hydrophobic binding pocket of the ER. Cyclization of the prenyl group can reduce the estrogenic activity.

  • Planar Structure: The planar structure of the coumestan core allows it to fit within the binding site of the estrogen receptor.

Comparative Analysis and Therapeutic Potential

This compound acts as a full ER agonist, in contrast to selective estrogen receptor modulators (SERMs) like tamoxifen and raloxifene, which exhibit tissue-specific agonist and antagonist effects. While tamoxifen and raloxifene are used in breast cancer therapy and prevention due to their antagonist effects in breast tissue, this compound's agonistic activity suggests its potential application in conditions where estrogenic effects are desired, such as the prevention of postmenopausal osteoporosis.

The preferential binding of this compound to ERα over ERβ suggests that its biological effects may be primarily mediated through the ERα subtype. Further research is warranted to fully elucidate the tissue-specific effects of this compound and to compare its efficacy and safety profile with existing hormonal therapies.

Conclusion

This compound is a potent, naturally occurring estrogen receptor agonist with a clear mechanism of action involving the classical ER signaling pathway. The quantitative data on its binding affinity and gene activation, combined with established experimental protocols, provide a solid foundation for its further investigation as a potential therapeutic agent. Its distinct agonistic profile compared to traditional SERMs highlights its potential for applications in estrogen-related conditions where receptor activation is beneficial. Future research should focus on in vivo studies to confirm its efficacy and safety, as well as on strategies to improve its bioavailability for clinical applications.

References

Psoralidin: A Deep Dive into its Regulatory Effects on NF-κB and MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Psoralidin, a natural furanocoumarin extracted from the seeds of Psoralea corylifolia, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its intricate role in modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis, and their dysregulation is often implicated in the pathogenesis of numerous diseases. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.

This compound's Impact on the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

This compound has been shown to potently inhibit the NF-κB signaling pathway through multiple mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: this compound treatment has been observed to decrease the phosphorylation of IκBα.[4] By preventing the phosphorylation of IκBα, this compound stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby inhibiting NF-κB activation.

  • Reduction of p65 Nuclear Translocation: Consequently, by inhibiting IκBα degradation, this compound effectively reduces the nuclear translocation of the p65 subunit of NF-κB.[4] This has been demonstrated in various cell lines, where this compound treatment leads to a significant decrease in nuclear p65 levels.

  • Downregulation of NF-κB-Mediated Gene Expression: The ultimate outcome of this compound's inhibition of the NF-κB pathway is the downregulation of its target genes. This includes a reduction in the expression of pro-inflammatory cytokines and other molecules involved in inflammation and cell survival.

The inhibitory effect of this compound on NF-κB activity has been quantified in several studies, demonstrating its dose-dependent efficacy in various cancer cell lines.

dot

NF_kB_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->NFkB Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces MAPK_Pathway This compound This compound MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) This compound->MAPKK Inhibits Phosphorylation MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibits Phosphorylation Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Extracellular_Stimuli->MAPKKK Activates MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Responses (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Regulates Western_Blot_Workflow Start Cell Treatment with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Psoralidin's Antibacterial Potential: A Preliminary Technical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a preliminary investigation into the antibacterial properties of this compound, summarizing available quantitative data, detailing essential experimental protocols for its evaluation, and visualizing its proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring this compound as a potential novel antibacterial agent.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial compounds from natural sources. This compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and, notably, antibacterial effects.[1][2][3][4][5] It has shown activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further investigation. This guide synthesizes the current understanding of this compound's antibacterial activity to facilitate future research and development.

Quantitative Antibacterial Data

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and its derivatives against various bacterial strains. These values are critical for assessing the potency and spectrum of its antibacterial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against Gram-Positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus>128
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA)256
Psoralen Derivative (ZM631)Methicillin-Resistant Staphylococcus aureus (MRSA)1
NeobavaisoflavoneStaphylococcus aureus15.6
NeobavaisoflavoneStaphylococcus epidermidis7.80
NeobavaisoflavoneMethicillin-Resistant Staphylococcus aureus (MRSA)7.80
IsobavachalconeStaphylococcus aureus15.6
IsobavachalconeStaphylococcus epidermidis7.80
IsobavachalconeMethicillin-Resistant Staphylococcus aureus (MRSA)8
BakuchiolMethicillin-Resistant Staphylococcus aureus (MRSA)8

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against Gram-Negative Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundEscherichia coli>128
This compoundPseudomonas aeruginosa>128
PsoralenPseudomonas aeruginosaNot bactericidalN/A

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of this compound's antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select a single colony of the test bacterium.

    • Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take an aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify the effect of a compound on bacterial biofilm formation.

Protocol: Crystal Violet Biofilm Assay

  • Preparation of Bacterial Culture and this compound:

    • Prepare an overnight culture of the test bacterium in a suitable medium (e.g., Tryptic Soy Broth - TSB).

    • Dilute the overnight culture 1:100 in fresh medium.

    • Prepare serial dilutions of this compound in the same medium.

  • Biofilm Formation:

    • In a flat-bottom 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include a positive control (bacteria with medium and solvent) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Staining and Quantification:

    • Carefully discard the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.

DNA Gyrase Inhibition Assay

This assay determines if this compound inhibits the supercoiling activity of bacterial DNA gyrase.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322), and purified bacterial DNA gyrase enzyme.

    • Add varying concentrations of this compound to the reaction tubes. Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.

Proposed Mechanisms of Action and Signaling Pathways

This compound is believed to exert its antibacterial effects through multiple mechanisms, including the disruption of bacterial communication and interference with essential enzymatic processes.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. This compound has been shown to interfere with QS systems, particularly in Pseudomonas aeruginosa.

QuorumSensing_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI Synthase AHL Acyl-Homoserine Lactone (AHL) Autoinducer LasI->AHL Produces RhlI RhlI Synthase RhlI->AHL Produces LasR LasR Receptor AHL->LasR Binds to RhlR RhlR Receptor AHL->RhlR Binds to This compound This compound This compound->LasR Inhibits This compound->RhlR Inhibits Virulence Virulence Factor Expression LasR->Virulence Activates Biofilm Biofilm Formation RhlR->Biofilm Activates

Caption: this compound's Inhibition of the Quorum Sensing Pathway in P. aeruginosa.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription. By inhibiting this enzyme, this compound can disrupt these critical cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication & Transcription Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA Supercoiled DNA Replication DNA Replication Supercoiled_DNA->Replication Transcription Transcription Supercoiled_DNA->Transcription DNA_Gyrase->Supercoiled_DNA Catalyzes This compound This compound This compound->DNA_Gyrase Inhibits Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: this compound's Mechanism of Action via DNA Gyrase Inhibition.

Experimental Workflow for Antibacterial Screening

A systematic workflow is essential for the preliminary investigation of a potential antibacterial compound like this compound.

Experimental_Workflow Start Start: Compound Isolation/Synthesis (this compound) MIC_MBC Primary Screening: MIC & MBC Determination Start->MIC_MBC Biofilm_Assay Secondary Screening: Biofilm Inhibition Assay MIC_MBC->Biofilm_Assay Active Compounds Mechanism_Assay Mechanism of Action Studies: - DNA Gyrase Inhibition - Quorum Sensing Inhibition Biofilm_Assay->Mechanism_Assay Potent Inhibitors Data_Analysis Data Analysis & Interpretation Mechanism_Assay->Data_Analysis Conclusion Conclusion: Lead Candidate Potential Data_Analysis->Conclusion

Caption: A logical workflow for the preliminary antibacterial investigation of this compound.

Conclusion and Future Directions

The preliminary data on this compound's antibacterial activity are promising, suggesting its potential as a lead compound for the development of new antimicrobial agents. Its multifaceted mechanism of action, targeting both bacterial communication and essential enzymes, is particularly advantageous in the context of combating antimicrobial resistance.

Future research should focus on:

  • Expanding the Antibacterial Spectrum: Testing this compound against a wider range of clinically relevant, drug-resistant bacterial strains.

  • In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of bacterial infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound derivatives to optimize antibacterial potency and pharmacokinetic properties.

  • Elucidating Detailed Mechanisms: Further investigating the molecular interactions of this compound with its bacterial targets to fully understand its mechanism of action.

This technical guide provides a solid foundation for these future investigations, which will be critical in determining the clinical potential of this compound as a novel antibacterial therapeutic.

References

Methodological & Application

Psoralidin Protocol for MTT Assay in Breast Cancer Cells: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines, including breast cancer. This document provides a detailed protocol for assessing the in vitro efficacy of this compound in breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Furthermore, it summarizes the quantitative data on its cytotoxic effects and elucidates the key signaling pathways involved in its mechanism of action.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. This compound has emerged as a promising candidate due to its ability to inhibit cancer cell growth and induce apoptosis. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's anti-cancer potential. This protocol is designed to offer a standardized procedure for evaluating this compound's effects on breast cancer cells.

Data Presentation

The cytotoxic effect of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The IC50 values for this compound can vary depending on the breast cancer cell line and the duration of treatment.

Cell LineReceptor StatusThis compound IC50 (µM)Treatment Duration (hours)Reference
MCF-7 Estrogen Receptor (ER)+Varies (e.g., ~20-50 µM)48 - 72[1]
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)Varies (e.g., ~15-40 µM)48 - 72[1]
MCF-10A Normal Breast EpithelialSignificantly higher than cancer cells48 - 72[2]

Note: The IC50 values presented are approximate ranges based on available literature. It is crucial to determine the IC50 experimentally for each specific cell line and experimental conditions. This compound has been shown to effectively inhibit the growth of both estrogen-responsive (MCF-7) and estrogen-refractory (MDA-MB-231) breast cancer cells while exhibiting lower toxicity to normal breast epithelial cells (MCF-10A)[2].

Experimental Protocol: MTT Assay for this compound in Breast Cancer Cells

This protocol outlines the steps for determining the cytotoxicity of this compound against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the breast cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range to test would be from 0 µM (vehicle control) to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Breast Cancer Cells in 96-well Plate psoralidin_prep Prepare Serial Dilutions of this compound treatment Treat Cells with this compound for 24-72h psoralidin_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 2-4h mtt_addition->incubation solubilization Dissolve Formazan Crystals incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

MTT Assay Experimental Workflow

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Psoralidin_Signaling_Pathways This compound's Mechanism of Action in Breast Cancer Cells cluster_mTOR mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Apoptosis Cellular Effects This compound This compound mTOR mTOR This compound->mTOR beta_catenin β-catenin This compound->beta_catenin inhibits expression E_cadherin E-cadherin This compound->E_cadherin increases expression Apoptosis Apoptosis This compound->Apoptosis induces p70S6K p70S6K mTOR->p70S6K inhibits phosphorylation _4EBP1 4E-BP1 mTOR->_4EBP1 inhibits phosphorylation Proliferation Cell Proliferation mTOR->Proliferation leads to inhibition beta_catenin->Proliferation inhibition leads to decreased proliferation

This compound's Mechanism of Action in Breast Cancer

Mechanism of Action

This compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis through the modulation of critical signaling pathways.[2] One of the key mechanisms is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This compound inhibits the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1, which are crucial for protein synthesis and cell growth.

Furthermore, this compound affects the Wnt/β-catenin signaling pathway, which is often dysregulated in breast cancer. It has been observed to inhibit the expression of β-catenin while increasing the expression of E-cadherin. The downregulation of β-catenin, a key transcriptional coactivator in the Wnt pathway, leads to the suppression of genes that promote cell proliferation. The upregulation of E-cadherin, a cell adhesion molecule, can inhibit cancer cell invasion and metastasis. Psoralen, a related compound, has been shown to induce cell cycle arrest by modulating the Wnt/β-catenin pathway in breast cancer cells.

This compound's ability to induce apoptosis is another significant aspect of its anti-cancer activity. By targeting these fundamental cellular processes, this compound presents a multi-faceted approach to inhibiting breast cancer progression.

References

Application Notes and Protocols: Western Blot Analysis of Psoralidin-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant interest in oncological research due to its demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties across various cancer cell lines.[1] Western blot analysis is a cornerstone technique to elucidate the molecular mechanisms underlying this compound's therapeutic potential. This document provides detailed protocols for performing Western blot analysis on cell lysates treated with this compound, focusing on key signaling pathways, and presents a summary of expected quantitative changes in protein expression.

This compound has been shown to modulate several critical signaling cascades involved in cell survival, proliferation, and apoptosis. Notably, the PI3K/Akt and NF-κB pathways are significantly impacted by this compound treatment.[1][2] By inhibiting the phosphorylation of Akt and suppressing the activity of NF-κB, this compound can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately inducing programmed cell death in cancer cells.[1][2]

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes the typical changes in the expression of key proteins in cancer cells following treatment with this compound, as determined by Western blot analysis. The effective concentration of this compound and the duration of treatment can vary depending on the cell line, but generally range from 5 to 60 µM for 24 to 72 hours.

Target ProteinSignaling PathwayExpected Change in ExpressionFunctionRelevant Cancer Types
p-Akt (phosphorylated Akt) PI3K/AktDecreasedCell Survival, ProliferationProstate, Esophageal, Osteosarcoma
Akt (total) PI3K/AktNo significant changeCell Survival, ProliferationProstate, Esophageal, Osteosarcoma
PI3K PI3K/AktDecreasedCell Survival, ProliferationEsophageal, Prostate
Bcl-2 ApoptosisDecreasedAnti-apoptoticColon, Osteosarcoma
Bax ApoptosisIncreasedPro-apoptoticColon, Osteosarcoma
Cleaved Caspase-3 ApoptosisIncreasedExecutioner of apoptosisEsophageal, Colon, Osteosarcoma
NF-κB (p65) NF-κBDecreased nuclear translocation/activityInflammation, Cell SurvivalEsophageal, Colon
ITGB1 FAK/PI3K/AktDecreasedCell adhesion, MigrationOsteosarcoma
Snail EMTDecreasedEpithelial-Mesenchymal TransitionOsteosarcoma
MMP2/MMP9 EMTDecreasedExtracellular matrix degradationOsteosarcoma

Experimental Protocols

This section provides a comprehensive protocol for the Western blot analysis of cell lysates treated with this compound.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., PC-3, DU-145, Eca9706, SW480, 143B, MG63) in appropriate culture dishes or flasks and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Cell Lysis and Protein Extraction

This protocol is suitable for adherent cells.

  • Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish. A typical volume is 1 mL for a 10 cm dish.

  • Cell Scraping: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Storage: Store the protein lysate at -80°C for long-term use or proceed directly to protein quantification.

Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.

  • Standard Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) in the same lysis buffer as the samples.

  • Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

  • Assay Setup: In a 96-well microplate, add a small volume (e.g., 10-25 µL) of each standard and unknown sample in duplicate or triplicate.

  • Reagent Addition: Add the BCA working reagent to each well (e.g., 200 µL).

  • Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Concentration Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation and size. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer at the manufacturer's recommended concentration. Incubation is typically performed overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. This incubation is usually for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step as described in step 6 to remove unbound secondary antibody.

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for a few minutes.

  • Signal Visualization: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_quantification Protein Quantification cluster_western_blot Western Blotting A Seed Cells B This compound Treatment A->B C Wash with PBS B->C D Cell Lysis (RIPA Buffer) C->D E Centrifugation D->E F Collect Supernatant E->F G BCA Assay F->G H SDS-PAGE G->H I Protein Transfer (PVDF) H->I J Blocking I->J K Primary Antibody Incubation J->K L Secondary Antibody Incubation K->L M Detection (ECL) L->M N Imaging & Analysis M->N

Caption: Workflow for Western blot analysis of this compound-treated cells.

This compound-Modulated PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

References

Application Notes and Protocols for Apoptosis Detection with Psoralidin using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant interest in oncological research due to its demonstrated anti-cancer properties.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[3][4] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, serves as a robust and quantitative method to assess the apoptotic effects of this compound.[5]

These application notes provide a comprehensive protocol for inducing and quantifying apoptosis in cancer cells treated with this compound, along with an overview of the associated signaling pathways.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

This compound-Induced Apoptosis: Quantitative Data Summary

This compound has been shown to induce apoptosis in a dose-dependent manner across various cancer cell lines. The following table summarizes the quantitative findings from several studies.

Cell LineThis compound Concentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference
Human Esophageal Carcinoma (Eca9706)548Increased
1048Significantly Increased
2048Significantly Increased
Human Colon Cancer (SW480)572Significantly Enhanced
1048Significantly Increased
2048Significantly Increased
Human Cervical Cancer (HeLa)5048~14%
50 (with 100 ng/mL TRAIL)4867.1 ± 3.3%
Human Breast Cancer (MCF-7)IC5048Increased by 5%
Human Lung Cancer (A549)IC5048Increased by 3.12%

Signaling Pathways Implicated in this compound-Induced Apoptosis

This compound's pro-apoptotic effects are mediated through the modulation of several key signaling pathways. Notably, it has been shown to inhibit the NF-κB and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation. By downregulating these pathways, this compound can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins such as Bax and caspases. Furthermore, this compound can enhance the apoptosis-inducing effects of other agents, such as TRAIL, by upregulating the expression of death receptors.

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits NF_kB NF-κB Pathway This compound->NF_kB inhibits Bax Bax (Pro-apoptotic) This compound->Bax upregulates Caspases Caspase Activation This compound->Caspases activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 activates NF_kB->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspases->Apoptosis executes

This compound-induced apoptosis signaling pathway.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol outlines the steps for treating cells with this compound and subsequently analyzing apoptosis using Annexin V and PI staining.

Materials
  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes or flow cytometry tubes

  • Flow cytometer

Methodology

1. Cell Seeding and Treatment

a. Seed cells in a suitable culture plate (e.g., 6-well plate) at a density that will allow for approximately 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). c. Prepare different concentrations of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment. d. Replace the medium in the wells with the this compound-containing medium or vehicle control medium. e. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting

a. For adherent cells: i. Carefully collect the culture supernatant, which may contain apoptotic cells that have detached. ii. Wash the adherent cells with PBS. iii. Trypsinize the cells and then neutralize the trypsin with complete medium. iv. Combine the trypsinized cells with the collected supernatant. b. For suspension cells: i. Collect the cells directly into a centrifuge tube. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Discard the supernatant and wash the cell pellet once with cold PBS. e. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

3. Staining

a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC to the cell suspension. e. Add 5-10 µL of Propidium Iodide (PI) solution. f. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

4. Flow Cytometry Analysis

a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour). c. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates. d. Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000). e. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Analysis A Seed Cells B This compound Treatment A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate (15-20 min, RT, Dark) F->G H Add Binding Buffer G->H I Flow Cytometry Analysis H->I J Data Interpretation I->J

Experimental workflow for apoptosis detection.

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly with PBS to remove any residual serum proteins. Use fresh reagents and protect them from light.

  • Cell clumping: Gently pipette to ensure a single-cell suspension.

  • Weak signal: Optimize the concentrations of Annexin V and PI for your specific cell type. Ensure the binding buffer contains calcium, as Annexin V binding is calcium-dependent.

  • Delayed analysis: Analyze samples promptly after staining to prevent changes in staining patterns.

By following this detailed protocol, researchers can effectively utilize flow cytometry to quantify the apoptotic effects of this compound and further elucidate its potential as an anti-cancer therapeutic.

References

Application Notes and Protocols for In Vivo Evaluation of Psoralidin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of Psoralidin, a natural compound with demonstrated therapeutic potential in several disease areas. The following sections offer step-by-step experimental procedures, quantitative data summaries, and visual representations of key signaling pathways and workflows.

Psoriasis: Imiquimod-Induced Psoriasis-Like Dermatitis in Mice

The imiquimod (IMQ)-induced psoriasis model is a widely used and robust model that recapitulates key features of human psoriasis, including skin inflammation, epidermal hyperplasia, and the involvement of the IL-23/IL-17 inflammatory axis.[1][2][3]

Quantitative Data Summary
Animal ModelThis compound TreatmentKey Efficacy ParametersResultsReference
BALB/c or C57BL/6 MiceTopical application (dose-dependent)Psoriasis Area and Severity Index (PASI) score, ear thickness, skin thickness, pro-inflammatory cytokine levels (IL-17, IL-23)Dose-dependent reduction in PASI score, decreased ear and skin thickness, and reduced expression of IL-17 and IL-23 in skin lesions.[1][4]
Experimental Protocol

Materials:

  • 8-12 week old female BALB/c or C57BL/6 mice.

  • Imiquimod cream (5%).

  • This compound (dissolved in an appropriate vehicle for topical application).

  • Calipers for measuring ear and skin thickness.

  • Anesthesia (e.g., isoflurane).

  • Tools for tissue collection and processing (e.g., biopsy punches, scissors, homogenization buffer).

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave a designated area on the dorsal skin (approximately 2x3 cm).

  • Disease Induction: Apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin and the right ear daily for 5-6 consecutive days. A modified protocol using 25 mg of imiquimod cream in Finn chambers can also be used.

  • This compound Treatment:

    • Prophylactic: Start topical application of this compound or vehicle control on the same day as the first imiquimod application.

    • Therapeutic: Begin topical application of this compound or vehicle control 2 days after the initial imiquimod application.

  • Efficacy Evaluation:

    • PASI Scoring: Daily, score the severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin lesion on a scale of 0-4 for each parameter (total score ranging from 0-12).

    • Ear and Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin daily using calipers.

    • Histology: At the end of the study, euthanize the mice and collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-23, and IL-22 via ELISA or qPCR.

Experimental Workflow

G cluster_0 Day -7 to 0 cluster_1 Day 0 cluster_2 Day 0/2 to 5/6 cluster_3 End of Study acclimatization Acclimatization of Mice hair_removal Hair Removal acclimatization->hair_removal imiquimod_application_start Start Imiquimod Application hair_removal->imiquimod_application_start psoralidin_treatment This compound/Vehicle Treatment imiquimod_application_start->psoralidin_treatment daily_monitoring Daily PASI Scoring & Thickness Measurement psoralidin_treatment->daily_monitoring euthanasia Euthanasia daily_monitoring->euthanasia tissue_collection Skin Biopsy Collection euthanasia->tissue_collection analysis Histology & Cytokine Analysis tissue_collection->analysis

Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Signaling Pathway

G TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Imiquimod Imiquimod Imiquimod->TLR7_8 This compound This compound IL23 IL-23 This compound->IL23 IL17 IL-17 This compound->IL17 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB NFkB->IL23 Th17 Th17 Cells IL23->Th17 Th17->IL17 Keratinocytes Keratinocytes IL17->Keratinocytes Inflammation Inflammation & Hyperproliferation Keratinocytes->Inflammation

Caption: this compound's potential inhibition of the IL-23/IL-17 axis in psoriasis.

Cancer: Xenograft Tumor Models in Mice

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the anti-tumor efficacy of novel compounds like this compound.

Quantitative Data Summary
Animal ModelThis compound TreatmentKey Efficacy ParametersResultsReference
4T1 Breast Cancer in BALB/c MiceIntraperitoneal administrationTumor volume, Ki-67, CD31, VEGF expression, serum IFN-γ and IL-4 levelsSignificant reduction in tumor volume, decreased expression of Ki-67, CD31, and VEGF. Increased IFN-γ and decreased IL-4 serum levels.
PC-3 Prostate Cancer in Nude MiceIntraperitoneal administrationTumor growthInhibition of PC-3 xenograft tumor growth.
Experimental Protocol

Materials:

  • 6-8 week old female BALB/c mice (for 4T1 model) or athymic nude mice (for PC-3 model).

  • 4T1 or PC-3 cancer cell lines.

  • Matrigel (optional, for enhancing tumor take).

  • This compound (dissolved in a suitable vehicle for intraperitoneal injection).

  • Calipers for tumor measurement.

  • Anesthesia.

  • Tools for tissue collection and processing.

Procedure:

  • Cell Culture: Culture 4T1 or PC-3 cells under standard conditions.

  • Tumor Cell Implantation:

    • 4T1 Model: Inject 1 x 10^5 4T1 cells suspended in 100 µL of PBS subcutaneously into the mammary fat pad of BALB/c mice.

    • PC-3 Model: Inject 1-5 x 10^6 PC-3 cells suspended in PBS (optionally mixed with Matrigel) subcutaneously into the flank of nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • This compound Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups and begin intraperitoneal administration of this compound or vehicle control according to the desired dosing schedule (e.g., daily, every other day).

  • Efficacy Evaluation:

    • Tumor Volume and Body Weight: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

    • Immunohistochemistry: At the end of the study, excise the tumors and perform immunohistochemical staining for markers of proliferation (Ki-67), angiogenesis (CD31), and VEGF.

    • Serum Cytokine Analysis: Collect blood at necropsy to measure serum levels of cytokines such as IFN-γ and IL-4 by ELISA.

Experimental Workflow

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture Cancer Cell Culture (4T1 or PC-3) cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Injection of Cells cell_harvest->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization psoralidin_treatment This compound/Vehicle Administration (i.p.) randomization->psoralidin_treatment monitoring Tumor Volume & Body Weight Measurement psoralidin_treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision euthanasia->tumor_excision analysis IHC & Serum Cytokine Analysis tumor_excision->analysis

Caption: Workflow for a Xenograft Cancer Mouse Model.

Signaling Pathway

G This compound This compound EGFR EGFR This compound->EGFR PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB TRAIL_R TRAIL Receptors This compound->TRAIL_R EGFR->PI3K Akt Akt PI3K->Akt Akt->NFkB Proliferation Cell Proliferation & Angiogenesis NFkB->Proliferation Caspases Caspases TRAIL_R->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's multi-target effects on cancer signaling pathways.

Osteoporosis: Ovariectomy-Induced Bone Loss in Rats

The ovariectomized (OVX) rat is a widely accepted model for postmenopausal osteoporosis, as the estrogen deficiency induced by the removal of the ovaries leads to significant bone loss.

Quantitative Data Summary
Animal ModelThis compound TreatmentKey Efficacy ParametersResultsReference
Ovariectomized (OVX) RatsOral gavage (10, 20, 40 mg/kg/day) for 12 weeksBone mineral density (BMD), bone volume/tissue volume (BV/TV), serum bone turnover markers (e.g., ALP, TRACP)Dose-dependent increase in BMD and BV/TV. Modulation of serum bone turnover markers, indicating a reduction in bone resorption and an increase in bone formation.
Experimental Protocol

Materials:

  • 3-month-old female Sprague-Dawley or Wistar rats.

  • Anesthesia (e.g., ketamine/xylazine cocktail).

  • Surgical instruments for ovariectomy.

  • This compound (for oral gavage).

  • Micro-CT scanner for bone analysis.

  • Kits for measuring serum bone turnover markers.

Procedure:

  • Ovariectomy:

    • Anesthetize the rats.

    • Make a dorsal midline incision or two dorsolateral incisions to access the ovaries.

    • Ligate the ovarian blood vessels and fallopian tubes and remove both ovaries.

    • Suture the muscle and skin layers.

    • A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.

  • Post-operative Care and Recovery: House the rats individually and provide appropriate post-operative care, including analgesics. Allow a recovery period of 2-4 weeks for the establishment of bone loss.

  • This compound Treatment: Begin daily oral gavage of this compound at different doses or the vehicle control. Treatment duration is typically 12 weeks.

  • Efficacy Evaluation:

    • Micro-CT Analysis: At the end of the study, euthanize the rats and collect the femurs and tibiae. Perform micro-CT analysis to determine bone mineral density (BMD), bone volume/tissue volume (BV/TV), trabecular number, thickness, and separation.

    • Serum Analysis: Collect blood at necropsy to measure serum levels of bone formation markers (e.g., alkaline phosphatase - ALP, osteocalcin) and bone resorption markers (e.g., tartrate-resistant acid phosphatase - TRACP).

    • Uterine Weight: Dissect and weigh the uterus to confirm the success of the ovariectomy (uterine atrophy is expected).

Experimental Workflow

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Endpoint Analysis ovariectomy Ovariectomy (OVX) or Sham Surgery recovery Post-operative Recovery (2-4 weeks) ovariectomy->recovery psoralidin_treatment This compound/Vehicle Administration (Oral Gavage) recovery->psoralidin_treatment euthanasia Euthanasia psoralidin_treatment->euthanasia sample_collection Bone & Blood Collection euthanasia->sample_collection analysis Micro-CT & Serum Marker Analysis sample_collection->analysis

Caption: Workflow for the Ovariectomy-Induced Osteoporosis Rat Model.

Signaling Pathway

G This compound This compound ER Estrogen Receptor (ER) This compound->ER RANKL RANKL This compound->RANKL Wnt Wnt ER->Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Osteoblast_Diff Osteoblast Differentiation & Bone Formation TCF_LEF->Osteoblast_Diff Osteoclastogenesis Osteoclastogenesis & Bone Resorption RANKL->Osteoclastogenesis

Caption: this compound's role in promoting bone formation via ER and Wnt/β-catenin signaling.

References

HPLC method for quantification of Psoralidin in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An accurate and reliable analytical method for the quantification of Psoralidin in plasma is essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. This compound, a natural furanocoumarin derived from the seeds of Psoralea corylifolia, has garnered significant interest for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-depressant, and anti-bacterial properties[1][2][3]. Its therapeutic potential necessitates a robust bioanalytical method to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation and detection.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental for developing an effective analytical method. This compound is a phenolic compound that is structurally classified as a coumestan[4]. It is insoluble in water, which presents challenges for in vivo studies and influences the choice of extraction and chromatographic solvents[4].

PropertyValueReference
Chemical Formula C₂₀H₁₆O₅
Molecular Weight 336.34 g/mol
Appearance Solid
Melting Point 290°C to 292°C
Solubility Insoluble in water (0.9815 mg/L at 25°C est.)
Structure 3,9-Dihydroxy-2-(3-methylbut-2-en-1-yl)-6H-benzofuro[3,2-c]benzopyran-6-one

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Alpinetin

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free plasma (e.g., rat, human) stored at -20°C or -80°C

Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a mass spectrometer (MS/MS) is recommended for high sensitivity and selectivity. A UV detector can also be used, though it may have higher limits of detection.

ParameterCondition
HPLC System UPLC or HPLC system
Column C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Elution Optimized gradient based on system and column
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 337.1 → 209; IS (Alpinetin): m/z 271.1 → 123.9
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare primary stock solutions (e.g., 1 mg/mL). Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and QC samples.

  • Calibration Standards (CS): Spike blank plasma with the appropriate this compound working solutions to prepare a series of calibration standards. A typical concentration range is 0.2 to 250 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.4, 5, and 200 ng/mL).

Plasma Sample Preparation Protocol

Protein precipitation is a simple and effective method for extracting this compound from plasma, demonstrating higher recovery rates (around 80%) compared to liquid-liquid extraction. Acetonitrile is a commonly used and efficient precipitation solvent.

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (ensure final concentration is consistent across all samples, except blanks).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The solvent-to-plasma ratio should be at least 3:1 (v/v) for efficient protein removal.

  • Vortex the mixture vigorously for 3-5 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the HPLC system for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma is 2. Add Internal Standard (IS) plasma->is acn 3. Add 300 µL Acetonitrile is->acn vortex 4. Vortex (3-5 min) acn->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into HPLC supernatant->inject

Plasma sample preparation workflow.

Method Validation Summary

The analytical method should be validated according to established bioanalytical method validation guidelines. The following table summarizes typical acceptance criteria and representative data from published studies.

Validation ParameterAcceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.990.993
Range -0.2 - 250 ng/mL
LLOQ S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%0.2 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 13.9%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 13.4%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)97.5% to 112.9%
Extraction Recovery Consistent and reproducible80.9% to 91.8%
Matrix Effect Consistent and reproducible (CV ≤ 15%)87.7% to 93.7%
Stability % Change within ±15%Stable for 12h at RT, 24h at 4°C, 3 freeze-thaw cycles, and 2 weeks at -20°C

Application

This HPLC method was successfully applied to a pharmacokinetic study of this compound in rats following intragastric administration. Blood samples were collected at various time points (e.g., 0.167 to 24 hours post-administration), and the plasma concentrations of this compound were determined using the validated method. The resulting data allows for the calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

G cluster_workflow Overall HPLC Analysis Workflow SamplePrep Sample Preparation (Protein Precipitation) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (Calibration Curve) Data->Quant

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Psoralidin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralidin, a naturally occurring prenylated coumestan found in the seeds of Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] Understanding its metabolic fate and pharmacokinetic profile is crucial for its development as a therapeutic agent. This document provides detailed protocols for the sensitive and selective quantification of this compound and its metabolites in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Furthermore, it summarizes key quantitative data and visualizes the analytical workflow and relevant biological signaling pathways.

Quantitative Analysis by UPLC-MS/MS

The UPLC-MS/MS method enables rapid and sensitive determination of this compound in biological samples, such as rat plasma.[2]

Sample Preparation

A protein precipitation method is commonly employed for the extraction of this compound from plasma samples.[2][3]

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) solution (e.g., Alpinetin).[2]

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Inject a 5 µL aliquot of the supernatant into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Instrumentation and Conditions

The following tables summarize the typical instrument conditions for the analysis of this compound.

Table 1: UPLC Conditions

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 30%–60% B (1–6 min), 60%–95% B (6–7 min), 95% B (7–9 min), 95%–10% B (9–9.1 min), 10% B (9.1–15 min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ Altis)
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Capillary Voltage 3.5 kV (Positive), 3.2 kV (Negative)
Nebulizer Pressure 2.0 Bar
Dry Gas Temperature 230°C
Dry Gas Flow Rate 8 L/min
Scan Mode Multiple Reaction Monitoring (MRM)
Method Validation and Quantitative Data

The UPLC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters for this compound in Rat Plasma

ParameterResultReference
Linearity Range 0.2–250 ng/mL (r² = 0.993)
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Limit of Detection (LOD) 0.06 ng/mL
Extraction Recovery 80.9% to 91.8%
Matrix Effect 87.7% to 93.7%
Intra-day Precision <13.9%
Inter-day Precision <13.4%
Accuracy 97.5% to 112.9%
Pharmacokinetic Data

The validated method can be applied to pharmacokinetic studies. Representative pharmacokinetic parameters of this compound in rats after intragastric administration are presented below.

Table 4: Pharmacokinetic Parameters of this compound in Rats

Parameter20 mg/kg Dose40 mg/kg DoseReference
Tmax (h) 4.2 ± 1.14.0 ± 1.1
t1/2 (h) 7.2 ± 0.977.1 ± 0.27
Vd (L/kg) 630.1 ± 168.8600.1 ± 138.8
CL (L/h/kg) 105.6 ± 29.2100.6 ± 22.2

Metabolism of this compound

This compound undergoes both Phase I and Phase II metabolism.

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, with major contributions from CYP1A1, CYP2C8, CYP2C19, and CYP2D6.

  • Phase II Metabolism: Glucuronidation is a significant metabolic pathway, with UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 being the main contributing UDP-glucuronosyltransferase (UGT) enzymes.

Visualizations

Experimental Workflow

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: UPLC-MS/MS analytical workflow for this compound.

This compound Signaling Pathways in Cancer Cells

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways, such as the PI3K/Akt and NF-κB pathways, leading to the inhibition of proliferation and induction of apoptosis.

Psoralidin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K IKK IKK This compound->IKK Akt Akt PI3K->Akt Proliferation Cell Proliferation (e.g., Bcl-2, Survivin) Akt->Proliferation Akt->Proliferation IκBα IκBα IKK->IκBα NFκB_complex NF-κB IκBα IκBα->NFκB_complex NFκB_active NF-κB (active) NFκB_complex->NFκB_active NFκB_active->Proliferation NFκB_active->Proliferation Apoptosis Apoptosis (e.g., Caspase-3) NFκB_active->Apoptosis NFκB_active->Apoptosis

Caption: this compound inhibits PI3K/Akt and NF-κB pathways.

Conclusion

The UPLC-MS/MS methods described provide a robust and sensitive platform for the quantitative analysis of this compound and its metabolites in preclinical and clinical studies. A thorough understanding of its pharmacokinetics and metabolic pathways is essential for the continued development of this compound as a potential therapeutic agent. The elucidation of its mechanism of action through key signaling pathways further supports its pharmacological relevance.

References

Application Notes and Protocols: The Use of Psoralidin in a 4T1 Tumor-Bearing Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a natural compound extracted from the seeds of Psoralea corylifolia, has demonstrated significant anti-cancer properties across various cancer types.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in a 4T1 tumor-bearing mouse model, a widely used model for metastatic breast cancer. The information herein is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor, anti-angiogenic, and immunostimulatory effects of this compound.

The 4T1 murine breast cancer cell line is a valuable tool for preclinical cancer research as it is highly tumorigenic and metastatic, mimicking the progression of late-stage human breast cancer. When implanted in immunocompetent BALB/c mice, 4T1 cells form primary tumors that spontaneously metastasize to distant organs, including the lungs, liver, bone, and brain. This model allows for the investigation of therapeutic agents on primary tumor growth and metastatic dissemination in the context of a functional immune system.

Studies have shown that this compound exerts its anti-cancer effects through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways such as PI3K/Akt and mTOR.[1] Furthermore, in the 4T1 model, this compound has been observed to possess anti-angiogenic and immunostimulatory properties.[1] These multifaceted effects make this compound a promising candidate for further preclinical investigation.

Data Presentation

The following tables summarize the reported effects of this compound in a 4T1 tumor-bearing mouse model. While the primary study by Amani et al. (2021) reported significant changes in these parameters, specific quantitative data from this study was not available in the publicly accessible literature. Therefore, the tables present the qualitative findings from this key study and are supplemented with illustrative quantitative data from other relevant studies on this compound to provide a comparative context.

Table 1: Effect of this compound on Tumor Growth and Body Weight

ParameterControl Group (Paraffin)This compound-Treated GroupFinding from Amani et al., 2021
Tumor Volume Larger tumor volumeSignificantly smaller tumor volumeSignificant reduction in tumor volume observed after 24 days of the last treatment.
Body Weight No significant changeNo significant changeNo significant changes in body weight were observed between the groups.

Table 2: Immunohistochemical Analysis of Tumor Tissue

MarkerControl Group (Paraffin)This compound-Treated GroupFinding from Amani et al., 2021
Ki-67 (Proliferation) High expressionSignificantly decreased expressionSignificant decrease in the expression level of Ki-67.
CD31 (Angiogenesis) High expressionSignificantly decreased expressionSignificant decrease in the expression level of CD31.
VEGF (Angiogenesis) High expressionSignificantly decreased expressionSignificant decrease in the expression level of VEGF.

Table 3: Analysis of Serum Cytokine Levels

CytokineControl Group (Paraffin)This compound-Treated GroupFinding from Amani et al., 2021
IFN-γ Baseline levelSignificantly augmentedSignificant augmentation in the serum level of IFN-γ.
IL-4 Baseline levelSignificantly reducedSignificant reduction in the serum level of IL-4.

Table 4: Gene Expression Analysis in Tumor Tissue

GeneControl Group (Paraffin)This compound-Treated GroupFinding from Amani et al., 2021
VEGF-a Baseline expressionReduced expressionReduction in the expression of VEGF-a was observed.
IL-1β Baseline expressionReduced expressionReduction in the expression of IL-1β was observed.
FOXp3 Baseline expressionIncreased expressionAn increase in the expression of FOXp3 was observed.

Experimental Protocols

1. 4T1 Tumor-Bearing Mouse Model Establishment

  • Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Cell Implantation:

    • Harvest 4T1 cells during the logarithmic growth phase and wash twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

    • Monitor the mice for tumor development. Tumors will typically become palpable within 5-7 days.

    • Measure tumor volume regularly using calipers. The formula for tumor volume is: (Length × Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

2. This compound Administration

  • Preparation of this compound: Dissolve this compound in a suitable vehicle, such as a solution of DMSO and saline. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity. A paraffin-based vehicle was used as a control in the Amani et al. study.

  • Administration Route: Intraperitoneal (i.p.) injection is a common route of administration.

  • Dosage and Schedule: The optimal dosage and treatment schedule should be determined based on preliminary studies. In the study by Amani et al., treatment was administered, and the effects were observed 24 days after the last treatment.

  • Procedure for Intraperitoneal Injection:

    • Restrain the mouse securely.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound solution slowly.

    • Monitor the animal for any adverse reactions.

3. Immunohistochemistry (IHC)

  • Tissue Preparation:

    • At the end of the experiment, euthanize the mice and excise the tumors.

    • Fix the tumors in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissues through a graded series of ethanol and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on positively charged slides.

  • Staining Protocol (General):

    • Deparaffinization and Rehydration: Xylene (2 x 10 min), 100% Ethanol (2 x 5 min), 95% Ethanol (2 min), 70% Ethanol (2 min), and distilled water.

    • Antigen Retrieval: Use a suitable method, such as heat-induced epitope retrieval in citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

    • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

    • Blocking: Block non-specific binding with a blocking serum (e.g., goat serum) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate with primary antibodies against Ki-67, CD31, and VEGF overnight at 4°C.

    • Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 1 hour at room temperature.

    • Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) reagent.

    • Chromogen Detection: Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

    • Counterstaining: Counterstain with hematoxylin.

    • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

  • Image Analysis: Capture images using a light microscope and quantify the staining intensity or the percentage of positive cells using image analysis software.

4. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection:

    • Collect blood from the mice via cardiac puncture or another appropriate method at the time of sacrifice.

    • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

    • Store the serum at -80°C until analysis.

  • ELISA Protocol (General for IFN-γ and IL-4):

    • Use commercially available ELISA kits for mouse IFN-γ and IL-4 and follow the manufacturer's instructions.

    • Typically, the protocol involves coating a 96-well plate with a capture antibody.

    • Add standards and serum samples to the wells and incubate.

    • Wash the plate and add a detection antibody.

    • Add a substrate solution to develop the color.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

5. Real-Time Quantitative PCR (RT-qPCR)

  • RNA Extraction:

    • Excise a portion of the tumor tissue and immediately snap-freeze it in liquid nitrogen or store it in an RNA stabilization solution.

    • Extract total RNA from the tumor tissue using a suitable kit (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-qPCR Protocol:

    • Perform RT-qPCR using a SYBR Green-based or probe-based assay.

    • Use primers specific for mouse VEGF-a, IL-1β, FOXp3, and a suitable housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The relative gene expression can be calculated using the 2^-ΔΔCt method.

Visualizations

Signaling Pathways

Psoralidin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis (VEGF) mTOR->Angiogenesis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis start 4T1 Cell Culture implant Tumor Implantation (BALB/c Mice) start->implant random Tumor Growth & Randomization implant->random treat This compound Treatment (i.p.) random->treat monitor Monitor Tumor Growth & Body Weight treat->monitor end Euthanasia & Tissue Collection monitor->end ihc IHC Analysis (Ki-67, CD31, VEGF) end->ihc elisa ELISA Analysis (IFN-γ, IL-4) end->elisa qpcr RT-qPCR Analysis (VEGF-a, IL-1β, FOXp3) end->qpcr

Caption: Experimental workflow for evaluating this compound in a 4T1 mouse model.

Logical Relationships of this compound's Effects

Psoralidin_Effects cluster_tumor Direct Tumor Effects cluster_tme Tumor Microenvironment Effects This compound This compound inhibit_prolif Inhibit Proliferation (↓ Ki-67) This compound->inhibit_prolif induce_apoptosis Induce Apoptosis This compound->induce_apoptosis inhibit_angio Inhibit Angiogenesis (↓ CD31, ↓ VEGF) This compound->inhibit_angio modulate_immune Modulate Immune Response (↑ IFN-γ, ↓ IL-4, ↑ FOXp3) This compound->modulate_immune Anti_Tumor_Effect Overall Anti-Tumor & Anti-Metastatic Effect inhibit_prolif->Anti_Tumor_Effect induce_apoptosis->Anti_Tumor_Effect inhibit_angio->Anti_Tumor_Effect modulate_immune->Anti_Tumor_Effect

Caption: Logical relationships of this compound's multifaceted anti-cancer effects.

References

Application Notes and Protocols: Determining Psoralidin Cytotoxicity using the LDH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of Psoralidin using a Lactate Dehydrogenase (LDH) assay. This compound, a natural furanocoumarin isolated from Psoralea corylifolia, has demonstrated anti-cancer properties, including the induction of apoptosis and autophagy in various cancer cell lines.[1][2][3][4][5] The LDH assay is a reliable method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.

Principle of the LDH Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is damaged due to necrosis, apoptosis, or other forms of cellular stress, LDH is released into the cell culture medium. The LDH assay is a colorimetric method that quantifies the amount of LDH released. The assay involves a coupled enzymatic reaction:

  • Released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.

  • An electron carrier then uses NADH to reduce a tetrazolium salt (like INT or WST) into a colored formazan product.

The intensity of the color produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged or dead cells.

LDH_Principle cluster_cell Intact Cell cluster_damaged_cell Damaged Cell (due to this compound) cluster_medium Culture Medium LDH_in LDH Pyruvate_in Pyruvate Lactate_in Lactate Lactate_in->Pyruvate_in LDH NAD+ NAD+ NADH_in NADH NAD+->NADH_in LDH_out LDH (Released) Lactate_sub Lactate (Substrate) Pyruvate_prod Pyruvate Lactate_sub->Pyruvate_prod LDH NAD+_sub NAD+ (Substrate) NADH_prod NADH NAD+_sub->NADH_prod Tetrazolium Tetrazolium Salt (e.g., INT) (Colorless) NADH_prod->Tetrazolium Diaphorase Formazan Formazan (Colored) Tetrazolium->Formazan Diaphorase Diaphorase Intact Cell Intact Cell Damaged Cell (due to this compound) Damaged Cell (due to this compound) Intact Cell->Damaged Cell (due to this compound) this compound Treatment Damaged Cell (due to this compound)->LDH_out Release

Principle of the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Target cell line (e.g., A549 human lung carcinoma, Eca9706 human esophageal carcinoma cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate Buffered Saline (PBS)

  • LDH Cytotoxicity Assay Kit (containing Lysis Buffer, Reaction Mixture/Assay Buffer, and Stop Solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 5, 10, 20, 30 µM) to determine the dose-dependent effect.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include the following controls in triplicate:

      • Untreated Control (Spontaneous LDH Release): Cells treated with culture medium containing the same concentration of DMSO as the this compound-treated wells.

      • Maximum LDH Release Control: Cells treated with 10 µL of Lysis Buffer provided in the kit, 45 minutes before supernatant collection.

      • Culture Medium Background Control: Wells containing only culture medium to measure the background LDH levels in the serum.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Following incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended to pellet any detached cells).

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Measure the absorbance at a reference wavelength of 680 nm to correct for background absorbance.

Data Analysis:

  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Subtract the average absorbance of the Culture Medium Background Control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Experimental_Workflow A 1. Cell Seeding (1-5x10^4 cells/well) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. This compound Treatment (Various concentrations) B->C D 4. Setup Controls - Spontaneous Release - Maximum Release - Background B->D E 5. Incubation (24-72h) C->E D->E F 6. Supernatant Transfer (50 µL to new plate) E->F G 7. Add Reaction Mix (50 µL) F->G H 8. Incubate (20-30 min, RT, dark) G->H I 9. Add Stop Solution (50 µL) H->I J 10. Read Absorbance (490nm and 680nm) I->J K 11. Data Analysis (% Cytotoxicity Calculation) J->K

Experimental workflow for the LDH cytotoxicity assay.

Data Presentation

The results can be summarized in a table to show the dose-dependent cytotoxicity of this compound.

This compound Conc. (µM)Corrected Absorbance (490nm) (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0.15 ± 0.020%
50.25 ± 0.0315.6%
100.45 ± 0.0446.9%
200.78 ± 0.0698.4%
300.82 ± 0.05104.7%
Max. LDH Release0.81 ± 0.05100%
Medium Background0.05 ± 0.01N/A

Note: The data presented above is hypothetical and for illustrative purposes only.

This compound's Mechanism of Action

This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various signaling pathways. Studies have indicated its involvement in the downregulation of the NF-κB and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation. The generation of reactive oxygen species (ROS) has also been identified as a mechanism by which this compound induces autophagy and subsequent cell death.

Psoralidin_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits ROS ROS Generation This compound->ROS induces Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation NFkB->Proliferation NFkB->Survival Autophagy Autophagy ROS->Autophagy CellDeath Cytotoxicity / Cell Death Proliferation->CellDeath inhibition leads to Apoptosis Apoptosis Survival->Apoptosis | Apoptosis->CellDeath Autophagy->CellDeath

Simplified signaling pathways affected by this compound.

References

Application Notes and Protocols for In Vivo Administration of Psoralidin in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Psoralidin, a natural prenylated coumestan isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] Preclinical in vivo studies have demonstrated its potential in mitigating inflammatory responses in various disease models. These application notes provide a comprehensive overview of the in vivo administration of this compound for anti-inflammatory research, detailing its mechanisms of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for designing and interpreting in vivo studies.

1. Inhibition of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB.[5] This is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

2. Modulation of PI3K/Akt and MAPK Signaling Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical for cell survival, proliferation, and inflammation. This compound has been demonstrated to suppress the phosphorylation of key components of these pathways, including Akt, ERK, p38, and JNK, thereby attenuating the inflammatory cascade.

3. Suppression of NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, suggesting a role in controlling inflammasome-mediated diseases.

Signaling Pathways

Psoralidin_Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_NLRP3 NLRP3 Inflammasome cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK LPS LPS LPS->TLR4 This compound This compound This compound->PI3K This compound->MAPK This compound->IKK NLRP3 NLRP3 This compound->NLRP3 Akt Akt PI3K->Akt Activates Akt->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB->NFkB_nuc Translocation ASC ASC NLRP3->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Active Caspase-1 Active Caspase-1 Casp1->Active Caspase-1 Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β

Caption: this compound's anti-inflammatory signaling pathways.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from various in vivo studies investigating the anti-inflammatory effects of this compound.

Animal ModelSpeciesThis compound DosageAdministration RouteKey FindingsReference
Lipopolysaccharide (LPS)-induced bone lossMice5 mg/kg and 50 mg/kgOralSignificantly downregulated inflammatory cytokines (TNF-α, IL-1β, and IL-6).
Lipopolysaccharide (LPS)-induced osteolysisMiceNot specifiedNot specifiedInhibited bone resorption by suppressing TNF-α and IL-6 expression.
Ionizing radiation-induced pulmonary inflammationMice50-100 µM (in vitro)Not applicableReduced production of pro-inflammatory cytokines TNF-α, TGF-β, IL-6, and IL-1α/β in mouse lung.
Forced Swimming Test (Antidepressant-like effects with anti-inflammatory component)ICR Mice20, 40, and 60 mg/kgGastric gavageDecreased levels of corticotropin-releasing factor (CRF), adrenocorticotropic hormone (ACTH), and corticosterone.
4T1 tumor-bearing model (Anti-tumor with anti-inflammatory component)Balb/c MiceNot specifiedIntraperitonealSignificant reduction in the serum level of IL-4 and expression of IL-1β.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to study systemic inflammation.

Workflow:

LPS_Workflow A Acclimatization of Mice B This compound Administration (e.g., oral gavage) A->B C LPS Injection (e.g., intraperitoneal) B->C D Monitoring (e.g., survival, body weight) C->D E Sample Collection (Blood, Tissues) D->E F Analysis (Cytokine levels, Histopathology) E->F

Caption: Workflow for LPS-induced endotoxemia model.

Protocol:

  • Animals: Use male C57BL/6 mice (8-10 weeks old). House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.

  • This compound Preparation: Dissolve this compound in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose (CMC) or dimethyl sulfoxide (DMSO) followed by dilution in saline. The final concentration of DMSO should be non-toxic.

  • This compound Administration: Administer this compound (e.g., 5-50 mg/kg) or the vehicle control to the mice via oral gavage or intraperitoneal injection one hour before LPS challenge.

  • Induction of Endotoxemia: Inject mice intraperitoneally with a single dose of LPS (e.g., 10-15 mg/kg) dissolved in sterile saline.

  • Monitoring: Monitor the mice for survival, body weight changes, and clinical signs of sickness.

  • Sample Collection: At a predetermined time point (e.g., 6-24 hours post-LPS injection), euthanize the mice. Collect blood via cardiac puncture for serum cytokine analysis. Perfuse the animals with saline and collect organs (e.g., lungs, liver, spleen) for histopathological examination and measurement of tissue inflammatory markers.

  • Analysis:

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum using ELISA kits.

    • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue injury and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in tissue homogenates as an indicator of neutrophil infiltration.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model for inflammatory bowel disease (IBD).

Workflow:

DSS_Workflow A Acclimatization of Mice B Induction of Colitis (DSS in drinking water) A->B C This compound Administration (e.g., oral gavage daily) B->C D Daily Monitoring (DAI score) C->D E Euthanasia & Sample Collection (Colon, Spleen) D->E F Analysis (Colon length, Histology, Cytokines) E->F

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Psoralidin Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with Psoralidin and encountering challenges with its solubility for in vivo studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

This compound, a natural furanocoumarin, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic potential is often hindered by its poor aqueous solubility, which can lead to low bioavailability and inconsistent results in in vivo models. This guide provides practical strategies and detailed protocols to overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving for my in vivo experiment?

This compound is inherently hydrophobic and classified as a poorly water-soluble compound, making its dissolution in aqueous-based buffers for in vivo studies difficult[1][2]. Direct suspension in saline or water often results in poor absorption and low bioavailability[3]. To achieve a suitable concentration for animal dosing, a solubility enhancement strategy is typically required.

Q2: What are the most common and effective methods to improve this compound's solubility?

Several techniques have been successfully employed to enhance the solubility and bioavailability of this compound. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as nanocapsules or bilosomes, can significantly increase its oral absorption and bioavailability[3][4].

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can markedly improve the aqueous solubility of this compound.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by converting the drug into an amorphous state and increasing its wettability.

Q3: Which solubility enhancement technique should I choose for my study?

The choice of method depends on several factors, including the intended route of administration, the required dose, and the available equipment. The following decision-making workflow can help guide your selection:

G start Start: Poorly Soluble This compound route Route of Administration? start->route oral Oral route->oral Oral iv Intravenous route->iv IV oral_tech Consider: - Nanoformulations - Solid Dispersions - Cyclodextrin Complexes oral->oral_tech iv_tech Consider: - Cyclodextrin Complexes (with low toxicity cyclodextrins) - Nanoformulations (sterile-filtered) iv->iv_tech

Caption: Decision workflow for selecting a this compound solubility enhancement technique.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for the most effective methods to improve this compound solubility.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and the improvements achieved with different formulation strategies. This data can help in selecting appropriate solvents for stock solutions and formulation development.

Solvent/SystemThis compound SolubilityReference
WaterInsoluble / Very Poorly Soluble
Dimethyl Sulfoxide (DMSO)≤14 mg/mLCayman Chemical
Dimethylformamide (DMF)14 mg/mLCayman Chemical
Ethanol~1 mg/mL
Aqueous HP-β-CD (70 mM)2.72 ± 0.03 mM (~0.91 mg/mL)
Nanoencapsulation (Chitosan/Eudragit S100)339.02% increase in relative bioavailability compared to suspension

Experimental Protocol 1: Preparation of this compound-Loaded Nanocapsules

This protocol is based on a solvent diffusion and high-pressure homogenization technique to create this compound-loaded nanocapsules with chitosan and Eudragit S100, which has been shown to significantly enhance oral bioavailability.

Materials:

  • This compound

  • Chitosan (water-soluble)

  • Eudragit S100

  • Poloxamer 188

  • Organic solvent (e.g., acetone)

  • Deionized water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Particle size analyzer

Procedure:

  • Organic Phase Preparation: Dissolve this compound and Eudragit S100 in the organic solvent.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 and chitosan in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under continuous magnetic stirring to form a pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization to reduce the particle size and form a nanoemulsion.

  • Solvent Evaporation: Remove the organic solvent from the nanoemulsion using a rotary evaporator.

  • Nanocapsule Collection: The resulting aqueous suspension contains the this compound-loaded nanocapsules.

  • Characterization: Analyze the nanocapsules for particle size, zeta potential, and encapsulation efficiency.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_sol Dissolve this compound & Eudragit S100 in Acetone emul Pre-emulsification (Magnetic Stirring) org_sol->emul aq_sol Dissolve Poloxamer 188 & Chitosan in Water aq_sol->emul homo High-Pressure Homogenization emul->homo evap Solvent Evaporation (Rotary Evaporator) homo->evap final This compound Nanocapsules evap->final

Caption: Workflow for preparing this compound-loaded nanocapsules.

Experimental Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol describes the preparation of this compound inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method, which has been shown to increase aqueous solubility by up to 10-fold.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Shaker

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Dissolution: Prepare an aqueous solution of HP-β-CD in deionized water.

  • Complexation: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Shake the mixture at a constant temperature (e.g., 37°C) for an extended period (e.g., 7 days) to ensure the formation of the inclusion complex.

  • Separation: Centrifuge the suspension to pellet the uncomplexed this compound.

  • Filtration: Filter the supernatant to remove any remaining undissolved this compound.

  • Lyophilization: Freeze the filtered solution and then lyophilize it to obtain the this compound-HP-β-CD inclusion complex as a powder.

  • Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and determine the solubility enhancement.

G start Dissolve HP-β-CD in Water add_pso Add Excess This compound start->add_pso shake Shake for 7 days at 37°C add_pso->shake centrifuge Centrifuge & Filter shake->centrifuge freeze_dry Freeze-Drying (Lyophilization) centrifuge->freeze_dry end This compound-HP-β-CD Complex Powder freeze_dry->end

Caption: Workflow for preparing this compound-HP-β-CD inclusion complexes.

Experimental Protocol 3: Preparation of this compound Solid Dispersions (General Method for Flavonoids)

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Soluplus®)

  • Organic solvent (e.g., ethanol, acetone, or a mixture)

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in a common organic solvent. Different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:5) should be tested to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature. This should result in a solid mass.

  • Pulverization: Grind the solid mass into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Evaluate the solid dispersion for its amorphous nature (using DSC and X-ray Diffraction), dissolution rate, and solubility.

This compound's Mechanism of Action: Key Signaling Pathways

Understanding the molecular targets of this compound is crucial for interpreting experimental results. This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_er Estrogen Receptor Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits ER Estrogen Receptor This compound->ER Activates Akt Akt PI3K->Akt Inflammation Inflammation NFkB->Inflammation Gene_Expression Gene Expression ER->Gene_Expression

Caption: this compound's modulation of key signaling pathways.

This compound has been reported to inhibit the PI3K/Akt and NF-κB signaling pathways, which are often dysregulated in inflammatory diseases and cancer. Additionally, it can activate the estrogen receptor signaling pathway, contributing to its anti-osteoporotic effects. These interactions are critical to its therapeutic potential.

Disclaimer: These protocols are intended as a starting point. Optimization of parameters such as drug-to-carrier ratios, solvent selection, and processing conditions may be necessary for your specific experimental needs. Always perform appropriate characterization of your final formulation.

References

Technical Support Center: Overcoming Psoralidin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Psoralidin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a natural phenolic compound isolated from the seeds of Psoralea corylifolia. It is a subject of interest in research due to its various pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In cell culture experiments, this compound is used to investigate its mechanisms of action on various cellular processes and signaling pathways.

Q2: Why does this compound precipitate in my cell culture medium?

A2: this compound is poorly soluble in water and aqueous solutions like cell culture media.[1] This low aqueous solubility is the primary reason for its precipitation, especially at higher concentrations or when introduced improperly into the media.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[2] It has been shown to dissolve this compound effectively. For instance, a stock solution of 100 mM this compound can be prepared by dissolving 20 mg of this compound in 595 µL of DMSO.[3]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[4] Most cell lines can tolerate up to 1% DMSO without severe toxic effects; however, it is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line.[4]

Q5: Can I use anything other than DMSO to improve this compound's solubility?

A5: Yes, cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to significantly improve the aqueous solubility of this compound by forming inclusion complexes. This can be an alternative for researchers looking to avoid or reduce the concentration of organic solvents in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in cell culture.

Problem Possible Cause Solution
Precipitate forms immediately upon adding this compound stock solution to the media. 1. High final concentration of this compound: The concentration of this compound in the media exceeds its solubility limit. 2. Localized high concentration: The DMSO stock is not being mixed quickly and thoroughly enough upon addition to the aqueous media.1. Determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below. 2. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 3. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.
Precipitate forms over time during incubation. 1. Temperature shift: this compound may be less soluble at the incubation temperature (e.g., 37°C) compared to room temperature. 2. Interaction with media components: this compound may interact with components in the media, such as proteins or salts, leading to precipitation over time. 3. pH shift: Changes in the pH of the media in the CO2 incubator can affect the solubility of this compound.1. Ensure the stock solution is fully dissolved before use. Gentle warming to 37°C may help. 2. Reduce the serum concentration in your media if possible, as serum proteins can sometimes contribute to compound precipitation. 3. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Cloudiness or turbidity in the media. 1. Fine particulate precipitation: The formation of very small, dispersed this compound crystals. 2. Microbial contamination: Bacterial or fungal growth can also cause turbidity.1. Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial contamination. 2. If it is a precipitate, follow the troubleshooting steps for immediate precipitation. 3. If microbial contamination is suspected, discard the culture and review your sterile technique.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₆O₅
Molecular Weight336.3 g/mol
Melting Point290-292 °C
Water SolubilityPoor
DMSO SolubilitySoluble

Table 2: this compound Stock Solution and Final Concentration Examples

Stock Concentration in DMSOFinal Concentration in MediaFinal DMSO Concentration
100 mM100 µM0.1%
50 mM100 µM0.2%
20 mM100 µM0.5%
10 mM100 µM1.0%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 3.36 mg of this compound in 100 µL of DMSO).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with 5% CO₂

  • Microscope

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a serial dilution.

  • For example, in a 96-well plate, add 100 µL of medium to each well. In the first well, add a calculated amount of this compound stock to achieve the highest desired concentration (e.g., 200 µM). Mix well.

  • Transfer 50 µL from the first well to the second well, mix, and continue this serial dilution across the plate.

  • Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Incubate the plate at 37°C with 5% CO₂ for the intended duration of your experiment (e.g., 24, 48, 72 hours).

  • Visually inspect the wells for any signs of precipitation at different time points using a microscope. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Protocol 3: Preparation of this compound Working Solution for Cell Culture Treatment

Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Use the freshly prepared working solution to treat your cells immediately.

Mandatory Visualizations

Psoralidin_Troubleshooting_Workflow start This compound Precipitation Observed check_stock Check Stock Solution for Precipitate start->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate warm_stock Warm Stock to 37°C to Redissolve check_stock->warm_stock If unclear prepare_fresh_stock Prepare Fresh Stock Solution stock_precipitate->prepare_fresh_stock Yes check_dilution Review Dilution Protocol stock_precipitate->check_dilution No prepare_fresh_stock->check_dilution warm_stock->check_dilution dilution_issue Immediate Precipitation upon Dilution? check_dilution->dilution_issue optimize_dilution Optimize Dilution: - Pre-warm media - Add stock dropwise with mixing dilution_issue->optimize_dilution Yes check_incubation Precipitation During Incubation? dilution_issue->check_incubation No end_solution This compound Remains in Solution optimize_dilution->end_solution incubation_issue Possible Causes: - Temperature shift - Media interaction - pH change check_incubation->incubation_issue optimize_incubation Optimize Incubation Conditions: - Lower serum concentration - Replenish media periodically incubation_issue->optimize_incubation optimize_incubation->end_solution

Caption: A workflow for troubleshooting this compound precipitation in cell culture experiments.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and survival.

FAK_Signaling_Pathway This compound This compound FAK FAK This compound->FAK Inhibits Integrin Integrin Integrin->FAK Src Src FAK->Src p130Cas p130Cas FAK->p130Cas phosphorylates Src->FAK Src->p130Cas phosphorylates Crk Crk p130Cas->Crk Rac Rac Crk->Rac Cell_Migration Cell Migration & Invasion Rac->Cell_Migration

Caption: this compound inhibits the FAK signaling pathway, which can lead to reduced cell migration and invasion.

References

Psoralidin stability issues in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing psoralidin, maintaining the integrity of dimethyl sulfoxide (DMSO) stock solutions is critical for reproducible and accurate experimental results. This technical support center provides essential guidance on the stability, storage, and troubleshooting of this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a this compound stock solution in DMSO?

A1: To prepare a this compound stock solution, weigh the desired amount of this compound powder and dissolve it in high-purity, anhydrous DMSO.[1][2] To aid dissolution, you can vortex the solution and use an ultrasonic bath.[1] Gentle warming to around 37°C may also be employed, but be cautious of potential degradation at higher temperatures.[3]

Q2: What is the recommended storage condition for this compound DMSO stock solutions?

A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1] For short-term storage, solutions can be kept at 4°C for a limited time, though stability should be verified. It is crucial to protect the solutions from light.

Q3: My this compound DMSO stock solution appears cloudy or has a precipitate. What should I do?

A3: Cloudiness or precipitation can occur for several reasons:

  • Incomplete Dissolution: Ensure the concentration does not exceed this compound's solubility limit in DMSO. You can try gentle warming and sonication to redissolve the compound.

  • Precipitation upon Storage: If precipitation is observed after thawing, gently warm and vortex the solution to try and redissolve the this compound before use.

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous DMSO and keep containers tightly sealed.

Q4: Can I repeatedly freeze and thaw my this compound DMSO stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the likelihood of precipitation or degradation. Preparing single-use aliquots is the best practice to maintain the integrity of your stock solution.

Q5: The color of my this compound DMSO solution has changed. What does this indicate?

A5: A color change in a solution of a flavonoid-like compound such as this compound could indicate degradation or oxidation, and may be influenced by pH. If you observe a color change, it is recommended to verify the purity and concentration of your stock solution using an analytical method like HPLC before proceeding with experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media This compound is poorly soluble in water. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution.Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on cells.
Inconsistent experimental results The this compound stock solution may have degraded over time, leading to a lower effective concentration.Prepare fresh stock solutions regularly. If using older stocks, verify the concentration and purity by HPLC. Implement a routine stability testing protocol for long-term experiments.
Visible particles in the stock solution after thawing The compound may have precipitated out of solution during freezing or thawing.Gently warm the vial to 37°C and vortex or sonicate to attempt redissolution. If particles remain, centrifuge the vial and carefully collect the supernatant for use, but be aware that the concentration will be lower than intended. It is best to prepare a fresh solution.

Storage Recommendations for this compound Solutions

Storage Condition Powder In DMSO
-80°C 3 years6 months
-20°C 3 years1 month
4°C 2 yearsShort-term (stability should be verified)
Room Temperature Not RecommendedNot Recommended for long-term storage

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile, amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, place the vial in an ultrasonic bath for 10-15 minutes.

  • For difficult-to-dissolve solutions, gentle warming in a 37°C water bath with intermittent vortexing can be applied.

  • Once the solution is clear and homogenous, allow it to cool to room temperature.

  • Dispense into single-use aliquots in amber vials and store at -80°C.

Protocol for Assessing the Stability of this compound in DMSO by HPLC-UV

This protocol provides a framework for determining the stability of this compound in DMSO under various storage conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • From this stock, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µM) by diluting with a mixture of acetonitrile and water.

2. HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water can be used. For example, a starting condition of 40% acetonitrile and 60% water, with a linear gradient to 100% acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 247 nm.
  • Injection Volume: 10-20 µL.

3. Stability Study Procedure:

  • Time Zero (T=0) Analysis: Immediately after preparing the stock solution, take an aliquot, dilute it to the working concentration, and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as your baseline.
  • Storage: Store aliquots of the stock solution under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.
  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
  • Allow the aliquot to thaw completely and equilibrate to room temperature.
  • Dilute the sample to the working concentration and analyze by HPLC using the same method as the T=0 analysis.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage remaining against time for each storage condition to generate stability curves.
  • Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

G Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, T=x) prep_stock Prepare this compound Stock in DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot hplc HPLC-UV Analysis prep_stock->hplc T=0 Analysis storage_neg80 -80°C storage_neg20 -20°C storage_4 4°C storage_rt Room Temp thaw Thaw Aliquot storage_neg80->thaw storage_neg20->thaw storage_4->thaw storage_rt->thaw dilute Dilute for HPLC thaw->dilute dilute->hplc data Data Analysis (% Remaining, Degradants) hplc->data

Workflow for assessing this compound stability in DMSO.

NFkB_Pathway This compound Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus Gene Target Gene Expression Nucleus->Gene Activates IkB_NFkB->Nucleus Translocation

This compound's inhibitory effect on the NF-κB pathway.

PI3K_Akt_Pathway This compound Inhibition of PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound's inhibitory effect on the PI3K/Akt pathway.

MAPK_Pathway This compound Modulation of MAPK Signaling Pathway This compound This compound MAPK MAPK (e.g., ERK) This compound->MAPK Modulates Stimuli External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

This compound's modulation of the MAPK signaling pathway.

References

Troubleshooting Psoralidin crystallization at low temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with psoralidin crystallization, particularly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of solution at low temperatures?

A1: this compound, a natural phenolic compound, has low aqueous solubility and its solubility in organic solvents decreases as the temperature is lowered.[1] Crystallization or precipitation occurs when the concentration of this compound exceeds its solubility limit at a given temperature. This is a common phenomenon for many organic compounds.

Q2: What are the best solvents to dissolve this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] For in vitro studies, this compound is often dissolved in DMSO.[2] The choice of solvent is critical and will depend on the specific experimental requirements.

Q3: How can I prevent this compound from crystallizing during my experiment?

A3: To prevent unwanted crystallization, you can try one or more of the following strategies:

  • Work with lower concentrations: Ensure the working concentration of this compound is below its solubility limit at the lowest temperature of your experiment.

  • Use a co-solvent system: A mixture of solvents can sometimes enhance the solubility of a compound.

  • Control the cooling rate: Slow and controlled cooling is less likely to cause rapid precipitation compared to shock cooling.

  • Maintain a stable temperature: Avoid drastic temperature fluctuations during your experiment.

Q4: Is it possible to re-dissolve this compound crystals that have formed?

A4: Yes, in most cases, this compound crystals can be redissolved by gently warming the solution while stirring. However, repeated temperature cycling may affect the stability of the compound or the integrity of your experiment.

Q5: Does the purity of this compound affect its crystallization?

A5: Yes, impurities can act as nucleation sites, promoting crystallization. Using highly purified this compound can help in preventing unwanted precipitation. If you suspect impurities, a recrystallization step might be necessary.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with this compound crystallization.

Problem Possible Cause(s) Suggested Solution(s)
This compound precipitates immediately upon cooling. The solution is supersaturated at the lower temperature. The cooling rate is too fast.- Increase the amount of solvent to lower the concentration.- Slow down the cooling process. Place the solution in an insulated container or a programmable water bath to control the cooling rate.
An oil is forming instead of crystals. The compound's solubility is too high in the chosen solvent, or the solution is still too concentrated. Impurities may be present.- Try a different solvent or a solvent mixture where this compound has a slightly lower solubility.- Further dilute the solution.- Perform a purification step, such as column chromatography, to remove impurities.
No crystals form even at low temperatures. The solution is not saturated. There are no nucleation sites for crystal growth to begin.- Reduce the volume of the solvent by slow evaporation to increase the concentration.- Scratch the inside of the glass container with a glass rod to create nucleation sites.- Add a seed crystal of this compound to induce crystallization.
The yield of recrystallized this compound is very low. Too much solvent was used. The this compound has a significant solubility in the solvent even at low temperatures.- Reduce the initial volume of the solvent.- After filtering the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop.

Data Presentation

The quantitative solubility of this compound at various temperatures is not extensively documented in the literature. However, data for psoralens and structurally similar coumestans can provide an estimate.

Table 1: Solubility of Psoralens and Related Compounds in Various Solvents.

CompoundSolventTemperature (°C)Solubility
PsoralensKrebs-Ringer bicarbonate buffer (pH 7.4)37~0.092 mg/mL (0.273 mM)[3]
PsoralenDimethyl Sulfoxide (DMSO)Room Temperature~30 mg/mL[4]
PsoralenEthanolRoom Temperature~1 mg/mL
CoumestrolDimethyl Sulfoxide (DMSO)Room Temperature~25 mg/mL

Note: This data is for psoralens as a class or for structurally related compounds and should be used as a guideline. The actual solubility of a specific this compound sample may vary.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the desired crystal characteristics. A protocol for the recrystallization of the related compound psoralen from methanol has been reported.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol or ethyl acetate are potential candidates.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate with stirring until the this compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Caution: Do not add charcoal to a boiling solution as it can cause bumping. Reheat the solution to boiling for a few minutes. Note that for phenolic compounds, the use of charcoal may not be advisable as it can form colored complexes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Signaling Pathway Diagrams

This compound has been shown to exert its biological effects by modulating several signaling pathways. Below are diagrams of the PI3K/Akt and MAPK/ERK pathways, which are known to be affected by this compound.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

This compound's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK_ERK_Signaling_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits GrowthFactors Growth Factors GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellularResponse

This compound's modulation of the MAPK/ERK signaling pathway.

Troubleshooting_Workflow Start This compound Crystallization Issue at Low Temperature CheckConcentration Is this compound concentration too high? Start->CheckConcentration ReduceConcentration Reduce concentration by adding more solvent. CheckConcentration->ReduceConcentration Yes CheckCooling Is the cooling rate too fast? CheckConcentration->CheckCooling No ReduceConcentration->CheckCooling SlowCooling Implement slow, controlled cooling. CheckCooling->SlowCooling Yes CheckSolvent Is the solvent system optimal? CheckCooling->CheckSolvent No SlowCooling->CheckSolvent ChangeSolvent Try a different solvent or a co-solvent system. CheckSolvent->ChangeSolvent No CheckPurity Are there impurities? CheckSolvent->CheckPurity Yes ChangeSolvent->CheckPurity Purify Purify this compound (e.g., recrystallization). CheckPurity->Purify Yes Success Crystallization Controlled CheckPurity->Success No Purify->Success

A logical workflow for troubleshooting this compound crystallization issues.

References

Psoralidin and cyclodextrin complexation for improved solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful complexation of psoralidin with cyclodextrins to enhance its solubility.

Frequently Asked Questions (FAQs)

1. Why is complexation with cyclodextrins necessary for this compound?

This compound is a promising bioactive compound with various pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] However, its extremely low aqueous solubility limits its bioavailability and therapeutic application.[3][4] Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound into their hydrophobic cavity, forming inclusion complexes with significantly improved water solubility and dissolution rates.[5]

2. Which type of cyclodextrin is best for this compound complexation?

The choice of cyclodextrin depends on factors such as the size of the this compound molecule and the desired stability of the complex. While various cyclodextrins can be used, derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) often exhibit higher aqueous solubility and complexation efficiency compared to the parent β-cyclodextrin. Phase solubility studies are recommended to determine the most suitable cyclodextrin and the optimal molar ratio for complexation.

3. What is the typical stoichiometry of a this compound-cyclodextrin complex?

Phase solubility studies have indicated that this compound and related compounds typically form a 1:1 molar inclusion complex with cyclodextrins. This means that one molecule of this compound is encapsulated within one molecule of cyclodextrin.

4. How can I confirm the formation of a this compound-cyclodextrin inclusion complex?

Several analytical techniques can be employed to confirm complex formation in both the solid state and in solution. These include:

  • In Solution:

    • Phase Solubility Studies: Demonstrates the increase in this compound solubility with increasing cyclodextrin concentration.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Shows chemical shift changes in the protons of both this compound and the cyclodextrin upon complexation.

  • In Solid State:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Reveals changes in the characteristic vibrational bands of this compound upon inclusion.

    • Differential Scanning Calorimetry (DSC): The endothermic peak of this compound often disappears or shifts to a different temperature upon complexation.

    • Powder X-ray Diffractometry (PXRD): A change from a crystalline to an amorphous pattern indicates the formation of an inclusion complex.

    • Scanning Electron Microscopy (SEM): Shows morphological changes from the crystalline drug to the amorphous complex.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low complexation efficiency or minimal solubility improvement. 1. Incorrect cyclodextrin type or molar ratio. 2. Inefficient preparation method. 3. Presence of competing molecules in the reaction mixture.1. Conduct thorough phase solubility studies with different cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) to determine the optimal type and molar ratio. 2. Try different preparation methods such as kneading, co-evaporation, or freeze-drying, as the chosen method significantly impacts complexation. 3. Ensure high purity of this compound and the solvent. If working with plant extracts, be aware that other phytochemicals might compete for the cyclodextrin cavity.
Precipitation occurs during the preparation of the aqueous complex solution. 1. The concentration of the complex has exceeded its solubility limit. 2. The chosen cyclodextrin has limited aqueous solubility (e.g., parent β-cyclodextrin).1. Review the phase solubility diagram to ensure you are working within the soluble concentration range of the complex. 2. Consider using a more soluble cyclodextrin derivative like HP-β-CD.
Inconsistent results between batches. 1. Variability in the preparation method (e.g., kneading time, evaporation rate). 2. Inconsistent purity of starting materials.1. Standardize all parameters of the chosen preparation method, including time, temperature, and stirring speed. 2. Use starting materials of the same purity and from the same supplier for all batches.
Difficulty in isolating the solid complex. 1. The complex is highly water-soluble and does not precipitate easily. 2. Inefficient drying method.1. For highly soluble complexes, freeze-drying (lyophilization) is the preferred method for obtaining a solid powder. 2. Ensure complete removal of the solvent by drying under vacuum at an appropriate temperature.
Characterization techniques (DSC, PXRD) still show the presence of free this compound. 1. Incomplete complexation. 2. The formation of a physical mixture instead of a true inclusion complex.1. Increase the molar ratio of cyclodextrin to this compound. 2. Optimize the preparation method. For instance, the kneading method often yields a higher degree of complexation than simple physical mixing. Ensure intimate mixing and sufficient energy input during preparation.

Quantitative Data

Table 1: Solubility and Stability Constants of Psoralen/Psoralidin Complexes

Guest MoleculeHost MoleculeStoichiometryIntrinsic Solubility (S₀)Stability Constant (Kc)Solubility Increase
Psoralen (PSO)β-Cyclodextrin (β-CD)1:1-663 M⁻¹-
Psoralen (PSO)Heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD)1:1-603 M⁻¹Improved dissolution rate
Psoralen (PSO)Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD)1:1-69.6 M⁻¹-
Psoralen (PSO)Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:10.273 ± 0.007 mM259.2 ± 29.1 M⁻¹10-fold
This compound (Ps)Cucurbituril (CB7)1:1-2.9 x 10⁴ M⁻¹9-fold enhanced cytotoxic activity

Table 2: Thermal Analysis Data for Psoralen-HP-β-CD Complex

SampleOnset Decomposition Temperature (°C)
Psoralen (PSO)223.2
HP-β-CD331.7
PSO-HP-β-CD Physical Mixture223.18
PSO-HP-β-CD Inclusion Complex271.50

Experimental Protocols

Phase Solubility Study

This protocol is adapted from the method described by Higuchi and Connors to determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Phosphate buffer (pH 7.4)

  • Vials with screw caps

  • Shaking incubator

  • 0.45 µm syringe filters

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions of the chosen cyclodextrin in phosphate buffer (pH 7.4) at various concentrations (e.g., 0 to 15 mM).

  • Add an excess amount of this compound to each vial containing the cyclodextrin solutions.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 72 hours or until equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Filter the supernatant through a 0.45 µm syringe filter to remove the undissolved this compound.

  • Dilute the filtered solutions with the phosphate buffer as necessary.

  • Measure the concentration of dissolved this compound in each sample using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.

  • Determine the type of phase solubility diagram (e.g., AL, AP, BS) and calculate the stability constant (Kc) and complexation efficiency (CE). For a 1:1 complex (AL type), the stability constant can be calculated using the equation: K1:1 = slope / [S₀ * (1 - slope)]

Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Based on the desired molar ratio (e.g., 1:1), dissolve the cyclodextrin in deionized water with stirring.

  • Slowly add the this compound to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture for 24-48 hours at room temperature to ensure maximum complexation.

  • The resulting solution is then frozen (e.g., at -80°C).

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

  • The resulting powder is the this compound-cyclodextrin inclusion complex.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading

Materials:

  • This compound

  • Cyclodextrin (e.g., β-CD)

  • Mortar and pestle

  • Water-ethanol mixture

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of the water-ethanol mixture to the cyclodextrin to form a paste.

  • Gradually add the this compound to the paste and knead thoroughly for a specified period (e.g., 60 minutes).

  • If the mixture becomes too dry, add a small amount of the solvent to maintain a suitable consistency.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pass the dried mass through a sieve to obtain a uniform powder.

Signaling Pathway and Experimental Workflow Diagrams

Psoralidin_PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K This compound This compound pAkt p-Akt (Active) This compound->pAkt inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt recruits Akt->pAkt phosphorylation Downstream_Effectors Downstream Effectors (e.g., GSK-3β, NF-κB) pAkt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Psoralidin_mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PI3K_Akt PI3K/Akt Pathway mTORC1 mTORC1 PI3K_Akt->mTORC1 activates This compound This compound This compound->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis allows Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound's inhibitory effect on the mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Phase_Solubility Phase Solubility Studies Complex_Prep Inclusion Complex Preparation (e.g., Freeze-Drying) Phase_Solubility->Complex_Prep FTIR FTIR Complex_Prep->FTIR DSC DSC Complex_Prep->DSC PXRD PXRD Complex_Prep->PXRD SEM SEM Complex_Prep->SEM Dissolution Dissolution Studies FTIR->Dissolution DSC->Dissolution PXRD->Dissolution SEM->Dissolution Bioactivity In Vitro/In Vivo Bioactivity Assays Dissolution->Bioactivity

Caption: Experimental workflow for this compound-cyclodextrin complexation.

References

Technical Support Center: Psoralidin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Psoralidin. All methodologies are based on established practices and international guidelines for analytical method validation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A1: A common starting point for the analysis of this compound, a flavonoid compound, involves a reversed-phase HPLC method. Typical parameters include a C18 column, a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape), and UV detection around 247-254 nm.[1][2] The flow rate is generally set around 1.0 mL/min.[1]

Q2: How do I prepare a standard solution of this compound?

A2: To prepare a standard stock solution, accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent like methanol or acetonitrile to a specific concentration (e.g., 100 µg/mL).[1][3] This stock solution can then be serially diluted with the mobile phase to create calibration standards of varying concentrations.

Q3: What are the key validation parameters I need to assess for my this compound HPLC method?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Q4: How can I ensure the stability of this compound in my samples and solutions?

A4: this compound solution stability should be evaluated by storing stock and sample solutions at room temperature and under refrigeration for defined periods (e.g., 12, 24, and 72 hours). The results should be compared against freshly prepared standards to determine if any degradation has occurred. Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions can also help identify potential degradation products and establish the stability-indicating nature of the method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting - Active sites on the column packing interacting with the analyte.- Column overloading.- Inappropriate mobile phase pH.- Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new or different type of column.
Retention Time Drift - Inconsistent mobile phase composition.- Poor column temperature control.- Column degradation or contamination.- Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent or replace it if necessary.
Poor Resolution/Overlapping Peaks - Mobile phase composition is not optimal.- Inefficient column.- Adjust the mobile phase gradient or isocratic composition to improve separation.- Switch to a column with a different stationary phase or a smaller particle size for higher efficiency.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Use high-purity solvents and filter the mobile phase.- Flush the detector cell.- Degas the mobile phase and purge the system.- Replace the detector lamp.
Low Sensitivity - Incorrect detection wavelength.- Low sample concentration.- Detector malfunction.- Ensure the UV detector is set to the absorption maximum of this compound (around 247-254 nm).- Concentrate the sample if possible.- Check detector settings and performance.

Experimental Protocols & Data Presentation

The validation of an HPLC method for this compound should be conducted following ICH Q2(R1) guidelines. Below are protocols for key validation experiments and tables summarizing typical acceptance criteria and expected data.

System Suitability

Protocol: Before sample analysis, inject a standard solution of this compound (e.g., five or six replicates).

Acceptance Criteria:

  • Tailing Factor (T): Not more than 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

  • Theoretical Plates (N): Typically greater than 2000.

Linearity and Range

Protocol: Prepare a series of at least five concentrations of this compound standard solutions spanning the expected range of the samples. Inject each concentration in triplicate. Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

Data Presentation:

Parameter Typical Acceptance Criteria Example Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Linearity Range 80% to 120% of the test concentration20.0 - 5000.0 ng/mL
y-intercept Close to zeroVaries with method
Precision

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of three concentrations (low, medium, high) within the linear range, with three replicates each, on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Data Presentation:

Precision Type Concentration Level Typical Acceptance Criteria (%RSD) Example Result (%RSD)
Intra-day Low, Medium, High≤ 2.0%< 1.5%
Inter-day Low, Medium, High≤ 2.0%< 1.0%
Accuracy (Recovery)

Protocol: Perform a recovery study by spiking a blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

Data Presentation:

Concentration Level Typical Acceptance Criteria (% Recovery) Example Result (% Recovery)
Low (80%)80 - 120%97.5% - 112.9%
Medium (100%)98 - 102% for assay97.5% - 112.9%
High (120%)80 - 120%97.5% - 112.9%

Note: Wider recovery ranges may be acceptable for impurity quantification.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Data Presentation:

Parameter Example Result
LOD 0.06 ng/mL
LOQ 0.2 ng/mL

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Method Validation cluster_report Finalization prep_std Prepare Standard & QC Samples system_suit System Suitability Test prep_std->system_suit prep_mobile Prepare Mobile Phase prep_mobile->system_suit cal_curve Inject Calibration Standards system_suit->cal_curve If Pass sample_analysis Analyze QC & Test Samples cal_curve->sample_analysis linearity Linearity & Range cal_curve->linearity precision Precision sample_analysis->precision accuracy Accuracy sample_analysis->accuracy lod_loq LOD & LOQ linearity->lod_loq report Generate Validation Report linearity->report precision->report accuracy->report lod_loq->report robustness Robustness robustness->report

Caption: Workflow for HPLC Method Validation.

Troubleshooting Logic

G start Chromatographic Issue (e.g., Peak Tailing, RT Drift) check_mobile Check Mobile Phase (Composition, pH, Degassing) start->check_mobile check_column Check Column (Temp, Contamination, Age) start->check_column check_system Check HPLC System (Pump, Injector, Detector) start->check_system resolve_mobile Prepare Fresh Mobile Phase Adjust pH / Degas check_mobile->resolve_mobile resolve_column Flush or Replace Column Use Column Oven check_column->resolve_column resolve_system Purge System / Check for Leaks Service Instrument check_system->resolve_system end_node Problem Resolved resolve_mobile->end_node resolve_column->end_node resolve_system->end_node

Caption: Logical Flow for HPLC Troubleshooting.

References

Preventing Psoralidin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of Psoralidin during experimental procedures. The information is presented in a question-and-answer format to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural furanocoumarin compound isolated from the seeds of Psoralea corylifolia.[1] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] Like many phytochemicals, this compound is susceptible to degradation under various experimental conditions, which can lead to a loss of its biological activity and the formation of unknown impurities. This can compromise the accuracy and reproducibility of research findings.

Q2: What are the main factors that can cause this compound degradation?

Based on the general stability of coumarins and other phytochemicals, the primary factors that can induce this compound degradation are:

  • Light: Exposure to UV or ambient light can lead to photodegradation. Furanocoumarins, the class of compounds this compound belongs to, are known to be photosensitive.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: this compound's stability is likely influenced by the pH of the solution. Both acidic and alkaline conditions can potentially cause hydrolysis or other degradative reactions.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.

Q3: How should I store this compound powder and its stock solutions to ensure stability?

Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
Stock Solution -80°CUp to 1 year
Stock Solution -20°CUp to 1 month

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q4: In which solvents is this compound soluble and stable?

This compound is known to be soluble in the following organic solvents:

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Dichloromethane

  • Ethyl acetate

  • Acetone

This compound is practically insoluble in water. When preparing stock solutions, use of fresh, high-purity solvents is recommended to minimize potential contaminants that could accelerate degradation. For cell-based assays, DMSO is a common solvent, but the final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem: I am observing inconsistent results in my biological assays with this compound.

Possible Cause: this compound degradation may be occurring during your experimental workflow.

Solutions:

  • Protect from Light: Prepare solutions and perform experiments under subdued light or by using amber-colored vials and light-blocking foil.

  • Control Temperature: Avoid exposing this compound solutions to high temperatures. If heating is necessary for your experiment, perform it for the shortest possible duration and at the lowest effective temperature.

  • Maintain pH: If your experimental buffer system is not at a neutral pH, consider performing a preliminary stability test to see if your pH conditions are causing degradation over the time course of your experiment.

  • Freshly Prepare Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock solution just before use.

  • Check for Contaminants: Ensure all glassware and solvents are free of oxidizing agents or other contaminants.

Problem: I see a change in the color or clarity of my this compound solution over time.

Possible Cause: This is a visual indicator of potential degradation or precipitation.

Solutions:

  • Discard the Solution: Do not use a solution that has changed in appearance.

  • Review Storage Conditions: Ensure that your storage conditions (temperature, light exposure) are in line with the recommendations.

  • Consider Solubility Limits: If the solution appears cloudy or has precipitated, you may have exceeded the solubility of this compound in that particular solvent or at that temperature. Try preparing a more dilute solution or gently warming it to redissolve (while being mindful of potential thermal degradation).

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

  • Weighing: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of this compound quickly in a low-light environment.

  • Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the weighed powder. Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Storage of Stock Solution: Transfer the stock solution to an amber-colored vial, flush with an inert gas like nitrogen or argon if possible to displace oxygen, and store at -80°C for long-term storage or -20°C for short-term storage.

  • Preparation of Working Solutions: On the day of the experiment, thaw the stock solution on ice. Dilute the stock solution to the final desired concentration using your experimental buffer or medium. Use this working solution immediately.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV detection at the λmax of this compound (e.g., around 246 nm)
Column Temperature 25-30°C
Injection Volume 10-20 µL

This method would need to be validated to demonstrate its ability to separate this compound from its potential degradation products.

Visualizations

Psoralidin_Degradation_Pathways Hypothetical Degradation Pathways of this compound This compound This compound Photo_Degradation Photodegradation Products (e.g., dimers, photo-oxidation products) This compound->Photo_Degradation Light (UV/Vis) Hydrolysis_Acid Acidic Hydrolysis Products (e.g., ring opening) This compound->Hydrolysis_Acid H+ / H2O Hydrolysis_Base Alkaline Hydrolysis Products (e.g., salt formation, ring opening) This compound->Hydrolysis_Base OH- / H2O Oxidation Oxidative Degradation Products (e.g., hydroxylated derivatives, epoxides) This compound->Oxidation O2 / Oxidizing Agents

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow Recommended Experimental Workflow for this compound start Start weigh Weigh this compound (low light) start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve prepare_stock Prepare Stock Solution dissolve->prepare_stock store_stock Store Stock Solution (-80°C or -20°C, amber vials) prepare_stock->store_stock prepare_working Prepare Fresh Working Solution store_stock->prepare_working experiment Perform Experiment (protect from light) prepare_working->experiment analyze Analyze Results experiment->analyze end End analyze->end

Caption: Recommended workflow for handling this compound.

Signaling_Pathway This compound and Potential Impact of Degradation on Signaling This compound This compound (Active) Target Cellular Target (e.g., Receptor, Enzyme) This compound->Target Binds to Degradation_Products Degradation Products (Inactive or Altered Activity) Degradation_Products->Target Fails to bind or altered binding Signaling Downstream Signaling (e.g., PI3K/Akt, NF-κB) Target->Signaling Activates/Inhibits Response Biological Response (e.g., Apoptosis, Anti-inflammation) Signaling->Response

Caption: this compound signaling and potential impact of degradation.

References

Technical Support Center: Psoralidin In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Psoralidin in preclinical animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: The optimal dose of this compound is dependent on the animal model and the disease being studied. Based on published literature, a general starting point for oral administration in mice ranges from 5 mg/kg to 60 mg/kg.[1] For instance, in inflammation and anti-osteoclastogenic studies, doses of 5 mg/kg and 50 mg/kg have been used.[1] For antidepressant-like effects, doses of 20, 40, and 60 mg/kg have been tested.[1] It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q2: How should I prepare a this compound solution for in vivo administration?

A2: this compound is poorly soluble in water, which can make in vivo studies challenging.[1][2] Therefore, a suitable vehicle is required for its administration. For oral gavage, this compound can be suspended in water. For other routes, such as intraperitoneal injection, a co-solvent system is often necessary. A common approach is to first dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it with other vehicles like polyethylene glycol 300 (PEG300), Tween 80, and saline. A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q3: What are the common routes of administration for this compound in animal models?

A3: The most frequently reported routes of administration for this compound in animal studies are oral gavage and intraperitoneal (IP) injection. Oral gavage is often used for studies investigating its effects after gastrointestinal absorption. Intraperitoneal injection is utilized to achieve more direct systemic exposure.

Q4: Are there any known toxic effects of this compound in animals?

A4: Current preclinical studies suggest that this compound is relatively non-toxic in animal models. However, as with any experimental compound, it is crucial to monitor the animals for any signs of distress, weight loss, or changes in behavior. For long-term studies, it is advisable to conduct preliminary toxicity studies to establish a safe dosing regimen for your specific model.

Q5: How does this compound exert its biological effects?

A5: this compound has been shown to modulate several key signaling pathways. It can inhibit the NF-κB and PI3K/Akt signaling pathways, which are crucial in inflammation and cancer progression. Additionally, this compound has been identified as a phytoestrogen that can activate estrogen receptors (ERα and ERβ), influencing estrogen-related biological processes.

This compound Dosage and Administration in Animal Models

Animal Model Disease/Condition Species Dosage Administration Route Reference
InflammationLipopolysaccharide (LPS)-induced bone lossMouse5 mg/kg and 50 mg/kgOral
DepressionForced swimming testMouse20, 40, and 60 mg/kgOral Gavage
CancerProstate Cancer XenograftNude MiceNot explicitly statedNot explicitly stated
OsteoporosisOvariectomized modelRatNot explicitly statedOral

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Sterile water or 0.5% methylcellulose solution

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Appropriate sized gavage needles

Procedure:

  • Calculate the required amount of this compound based on the body weight of the animals and the desired dose.

  • Weigh the this compound powder accurately.

  • If using a suspension, triturate the this compound powder in a mortar with a small amount of the vehicle (sterile water or 0.5% methylcellulose) to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.

  • Ensure the suspension is homogenous before each administration. A brief vortex or sonication may be necessary.

  • Administer the this compound suspension to the mice using an appropriately sized gavage needle. The volume should not exceed 10 mL/kg body weight.

Protocol 2: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure it is fully dissolved.

  • For the final formulation, calculate the required volumes of each component. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution in DMSO.

  • Add the PEG300 and vortex thoroughly.

  • Add the Tween 80 and vortex again until the solution is clear.

  • Finally, add the sterile saline and vortex to obtain a homogenous solution.

  • Administer the solution via intraperitoneal injection. The injection volume should typically not exceed 10 mL/kg body weight.

Troubleshooting Guide

Problem Possible Cause Solution
This compound precipitates out of solution during preparation or administration. - The concentration of this compound exceeds its solubility in the vehicle.- The temperature of the solution has decreased.- Improper mixing of co-solvents.- Perform a solubility test to determine the maximum soluble concentration in your vehicle.- Gently warm the solution before administration.- Ensure co-solvents are added in the correct order and mixed thoroughly at each step.
Inconsistent or no observable effect at the expected therapeutic dose. - Poor bioavailability, especially with oral administration.- Incorrect dose for the specific animal model or disease state.- Degradation of this compound in the formulation.- Consider using a different administration route (e.g., IP instead of oral).- Perform a dose-response study to identify the optimal dose.- Prepare fresh formulations before each use and protect from light.
Signs of toxicity or distress in animals (e.g., weight loss, lethargy). - The dose of this compound is too high.- The vehicle (e.g., high concentration of DMSO) is causing toxicity.- Reduce the dose of this compound.- Decrease the concentration of organic solvents in the vehicle. Consider alternative, less toxic vehicles if possible.
Inflammation or irritation at the injection site (IP administration). - The vehicle is causing local tissue irritation.- The pH of the formulation is not physiological.- Reduce the concentration of irritating solvents like DMSO.- Ensure the final pH of the formulation is close to neutral (pH 7.2-7.4).

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Data Collection cluster_analysis Analysis prep_sol Prepare this compound Formulation administer Administer this compound (Oral Gavage / IP Injection) prep_sol->administer animal_prep Animal Acclimatization & Grouping animal_prep->administer monitor Monitor Animal Health & Behavior administer->monitor collect_samples Collect Tissue/Blood Samples monitor->collect_samples biochem Biochemical Assays collect_samples->biochem histology Histopathological Analysis collect_samples->histology mol_bio Molecular Biology (Western Blot, PCR) collect_samples->mol_bio

Caption: General experimental workflow for in vivo studies with this compound.

This compound's Effect on the NF-κB Signaling Pathway

G This compound This compound IKK IKK This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα leads to degradation NFκB NF-κB (p65/p50) IκBα->NFκB sequesters in cytoplasm Nucleus Nucleus NFκB->Nucleus translocates to Gene Pro-inflammatory Gene Expression NFκB->Gene activates Nucleus->Gene

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

This compound's Effect on the PI3K/Akt Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway, reducing cell proliferation.

This compound's Interaction with Estrogen Receptor Signaling

G This compound This compound (Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) This compound->ER binds to and activates ERE Estrogen Response Element (in DNA) ER->ERE binds to Gene Target Gene Transcription ERE->Gene

Caption: this compound acts as a phytoestrogen, activating estrogen receptor signaling.

References

Validation & Comparative

Psoralidin and Doxorubicin: A Comparative Analysis of Cytotoxic Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology research, the quest for effective and selective anticancer agents is perpetual. This guide provides a detailed comparison of the cytotoxic effects of psoralidin, a natural furanocoumarin, and doxorubicin, a well-established chemotherapeutic agent, on various cancer cell lines. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, cytotoxic potency, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Compounds

This compound, derived from the seeds of Psoralea corylifolia, has emerged as a promising candidate in cancer therapy due to its multifaceted biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1] Its anticancer effects are attributed to the induction of apoptosis (programmed cell death), modulation of autophagy, and the generation of reactive oxygen species (ROS).[2] this compound has been shown to inhibit the proliferation of various cancer cells, including those of the breast, colon, and esophagus, by targeting key signaling pathways such as NF-κB and PI3K/Akt.[3][4]

Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic drug with a broad spectrum of activity against several types of cancer. Its primary mechanisms of action involve the intercalation into DNA, which obstructs DNA replication and transcription, and the inhibition of topoisomerase II, an enzyme critical for DNA repair. This leads to DNA double-strand breaks and the initiation of apoptosis.[5] Additionally, doxorubicin can generate ROS, contributing to its cytotoxic effects.

Quantitative Analysis of Cytotoxic Effects

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in various cancer cell lines, as reported in the scientific literature. It is important to note that direct comparative studies are limited, and variations in experimental conditions (e.g., cell lines, exposure times, and assay methods) can influence the observed IC50 values.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MG63Osteosarcoma31.4424CCK8
143BOsteosarcoma29.5224CCK8
MCF-7Breast Cancer39.85 (µg/mL)72SRB
A-549Lung Cancer48.94 (µg/mL)72SRB
SW480Colon Cancer~10-2048MTT
Eca9706Esophageal Carcinoma~10-2048MTT

Table 2: Cytotoxic Activity of Doxorubicin in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MCF-7Breast Cancer0.1 - 2.5Not SpecifiedNot Specified
A549Lung Cancer> 20Not SpecifiedNot Specified
HeLaCervical Cancer0.34 - 2.9Not SpecifiedNot Specified
HCT116Colon Cancer24.30 (µg/mL)Not SpecifiedMTT
PC3Prostate Cancer2.64 (µg/mL)Not SpecifiedMTT
Hep-G2Hepatocellular Carcinoma14.72 (µg/mL)Not SpecifiedMTT

Induction of Apoptosis and Cell Cycle Arrest

Both this compound and doxorubicin exert their cytotoxic effects in part by inducing apoptosis and causing cell cycle arrest. This compound has been shown to induce apoptosis in a dose-dependent manner in esophageal and colon cancer cells. It can also cause cell cycle arrest at different phases; for instance, it induces G0/G1 phase arrest in MCF-7 breast cancer cells and G2/M phase arrest in MDA-MB-231 breast cancer cells.

Doxorubicin is a potent inducer of apoptosis and can cause cell cycle arrest at both the G1/S and G2/M checkpoints in MCF-7 cells, while primarily causing G2/M arrest in MDA-MB-231 cells. The specific phase of cell cycle arrest can be dependent on the cancer cell type and the concentration of the drug.

Experimental Protocols

A detailed understanding of the methodologies used to assess the cytotoxic effects of these compounds is crucial for the interpretation of the data.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability. In brief, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration. Following treatment, MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. SRB (Sulphorhodamine B) Assay: The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content. After treatment with the compound of interest, cells are fixed with trichloroacetic acid (TCA) and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured at approximately 510 nm. This assay provides a sensitive measure of cell biomass.

3. CCK-8 (Cell Counting Kit-8) Assay: The CCK-8 assay is a convenient and sensitive colorimetric assay for the determination of cell viability. Cells are seeded in 96-well plates and treated with the test compound. CCK-8 solution, which contains a highly water-soluble tetrazolium salt (WST-8), is added to each well. WST-8 is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells, and the absorbance is measured at 450 nm.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to identify necrotic cells, as it can only enter cells with a compromised cell membrane. This dual staining allows for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining and Flow Cytometry: To determine the effect of a compound on the cell cycle, treated cells are harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI). The stained cells are then analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and doxorubicin, as well as a typical experimental workflow for evaluating cytotoxicity.

Psoralidin_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Akt Akt PI3K->Akt PI3K->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Cell_Proliferation Promotes

Caption: this compound's anticancer mechanism.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Doxorubicin's anticancer mechanism.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat cells with This compound or Doxorubicin (various concentrations) cell_culture->treatment incubation Incubate for specific duration (e.g., 24, 48, 72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, SRB, CCK-8) incubation->assay data_analysis Measure Absorbance & Calculate Cell Viability assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

Both this compound and doxorubicin demonstrate significant cytotoxic effects against a range of cancer cell lines, albeit through distinct and overlapping mechanisms. Doxorubicin remains a potent and widely used chemotherapeutic agent, while this compound shows promise as a natural compound with potential for further development, possibly as a standalone therapy or in combination with other agents. The data presented here, while not from direct comparative studies, provides a valuable resource for researchers investigating the therapeutic potential of these two compounds. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their cytotoxic efficacy.

References

Psoralidin and Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant properties of two prominent natural compounds: psoralidin and quercetin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective evaluation of their respective antioxidant activities.

Executive Summary

This compound, a prenylated coumestan found in Psoralea corylifolia, and quercetin, a flavonoid ubiquitous in fruits and vegetables, are both recognized for their potent antioxidant capabilities. This guide delves into their comparative performance in various antioxidant assays, elucidates the underlying molecular mechanisms, and provides detailed experimental protocols for key analytical methods. While both compounds exhibit significant free radical scavenging and cellular antioxidant effects, their efficacy can vary depending on the specific oxidative stressor and the biological context.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant potential of this compound and quercetin has been quantified using various in vitro assays, primarily focusing on their ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.

Antioxidant AssayThis compound IC50Quercetin IC50Reference CompoundReference Compound IC50
DPPH Radical Scavenging 166.61 µg/mL19.17 µg/mLAscorbic Acid9.53 µg/mL
ABTS Radical Scavenging Not uniformly reported1.89 ± 0.33 µg/mL--

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The data presented serves as a reference for their relative antioxidant potential.

Mechanistic Insights: Modulation of Cellular Signaling Pathways

Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

The Keap1-Nrf2 Signaling Pathway

A critical pathway in cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.

  • Quercetin: Quercetin is a well-documented activator of the Nrf2 pathway.[1][2][3] It can disrupt the Keap1-Nrf2 complex, promoting Nrf2 nuclear translocation and subsequent activation of ARE-dependent genes.[1][2] This leads to an increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

  • This compound: Emerging evidence suggests that this compound and related compounds from Psoralea corylifolia also modulate the Nrf2 pathway. Psoralen and isopsoralen, structurally related to this compound, have been shown to induce Nrf2 nuclear translocation and activate ARE-driven gene expression by interacting with Keap1. This indicates a similar mechanism of action for this compound in enhancing the endogenous antioxidant defense system.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Release of Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Keap1_ub->Proteasome ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Psoralidin_Quercetin This compound / Quercetin Psoralidin_Quercetin->Keap1_Nrf2 Inhibit Binding

Other Relevant Pathways

Both compounds have been implicated in the modulation of other signaling pathways that contribute to their overall antioxidant and anti-inflammatory effects.

  • Quercetin: Modulates NF-κB, PI3K/Akt, and MAPK signaling pathways, all of which are interconnected with the cellular response to oxidative stress and inflammation.

  • This compound: Has been shown to influence NF-κB and PI3K/Akt signaling, primarily in the context of its anti-cancer and anti-inflammatory properties. It also interacts with estrogen receptors, which can have indirect antioxidant effects.

Experimental Protocols

Detailed methodologies for the principal assays cited in this guide are provided below. These protocols are standardized to allow for reproducible and comparable results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound/ Standard in 96-well plate DPPH_sol->Mix Sample_sol Prepare Test Compound (this compound/Quercetin) and Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and standard solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compounds and a standard in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

CAA_Workflow Seed_cells Seed HepG2 cells in 96-well plate Wash_cells1 Wash cells with PBS Seed_cells->Wash_cells1 Treat_cells Treat cells with Test Compound + DCFH-DA (1h) Wash_cells1->Treat_cells Wash_cells2 Wash cells with PBS Treat_cells->Wash_cells2 Add_ABAP Add ABAP to induce oxidative stress Wash_cells2->Add_ABAP Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) over time Add_ABAP->Measure_Fluorescence Calculate_CAA Calculate CAA value Measure_Fluorescence->Calculate_CAA

Procedure:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Cell Treatment: Wash the cells with PBS and then treat them with the test compound (this compound or quercetin) along with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: After washing the cells again with PBS, add 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), a peroxyl radical generator, to induce cellular oxidative stress.

  • Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm over time.

  • Calculation: The antioxidant capacity of the test compound is determined by its ability to inhibit the formation of DCF compared to control cells. The results are often expressed as quercetin equivalents.

Conclusion

Both this compound and quercetin are potent antioxidants with significant potential for applications in health and disease. Quercetin has been more extensively studied, with a wealth of data supporting its strong free radical scavenging activity and its role as a robust activator of the Nrf2 signaling pathway. This compound also demonstrates promising antioxidant capabilities and appears to share some mechanistic similarities with quercetin, particularly in its potential to modulate the Keap1-Nrf2 pathway.

Direct comparative studies under identical experimental conditions are warranted to definitively rank their antioxidant efficacy. However, the existing evidence suggests that both compounds are valuable candidates for further investigation in the development of novel antioxidant-based therapeutic strategies. Researchers are encouraged to utilize the standardized protocols provided herein to contribute to a more comprehensive and comparable body of evidence on the antioxidant properties of these and other natural compounds.

References

Psoralidin in Profile: A Comparative Efficacy Analysis of Psoralea corylifolia Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The seeds of Psoralea corylifolia L., a prominent herb in traditional medicine, are a rich reservoir of bioactive flavonoids.[1][2] Among these, psoralidin, neobavaisoflavone, isobavachalcone, and bavachin have garnered significant scientific interest for their diverse pharmacological activities.[3] This guide presents a comparative analysis of the efficacy of this compound against other key flavonoids from Psoralea corylifolia, supported by experimental data, detailed methodologies, and visualizations of key molecular pathways to inform future research and drug development.

Comparative Biological Activities: Quantitative Data

The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological efficacy of this compound and its flavonoid counterparts.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

CompoundCell LineAnticancer EffectIC₅₀ (µM)Reference
This compound A549 (Lung Cancer)Inhibition of cell proliferation19.2 (24h), 15.4 (48h), 11.8 (72h)[1]
LNCaP (Prostate Cancer)Sensitization to TRAIL-mediated apoptosis50 (in combination with 100 ng/ml TRAIL)[4]
Neobavaisoflavone LNCaP (Prostate Cancer)Sensitization to TRAIL-mediated apoptosis50 (in combination with 100 ng/ml TRAIL)
PC-9, H460, A549 (NSCLC)Anti-proliferativeDose-dependent decrease in viability
Isobavachalcone Colorectal Cancer CellsInhibition of cell proliferationDose- and time-dependent
Bavachin ----

Table 2: Comparative Anti-Inflammatory and Neuroprotective Effects

CompoundAssayBiological EffectIC₅₀ (µM) or % InhibitionReference
This compound LPS-stimulated BV-2 microgliaInhibition of Nitric Oxide (NO) productionMild effect
Neobavaisoflavone LPS-stimulated BV-2 microgliaInhibition of Nitric Oxide (NO) productionInhibition only at 50 µM
Isobavachalcone LPS-stimulated BV-2 microgliaInhibition of Nitric Oxide (NO) productionDose-dependent inhibition
Bavachin ----

Table 3: Comparative Estrogenic Activity

CompoundAssayBiological EffectEC₅₀ (nM) or IC₅₀ (M)Reference
This compound ----
Neobavaisoflavone ----
Isobavachalcone ----
Bavachin ERα and ERβ reporter gene activationEstrogenic activityEC₅₀: 320 (ERα), 680 (ERβ)

Key Signaling Pathways Modulated by Psoralea corylifolia Flavonoids

The therapeutic effects of these flavonoids are mediated through their interaction with various cellular signaling pathways.

This compound: PI3K/Akt and NF-κB Signaling

This compound has been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway. Additionally, it can down-regulate the activity of NF-κB, a key regulator of inflammation.

Psoralidin_Signaling This compound This compound PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Inflammation Inflammation NFkB->Inflammation

Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways.

Neobavaisoflavone: STAT3 Signaling Pathway

Neobavaisoflavone exerts its anti-tumor effects in non-small-cell lung cancer by inhibiting the STAT3 signaling pathway, leading to decreased cell viability and induction of apoptosis.

Neobavaisoflavone_Signaling Neobavaisoflavone Neobavaisoflavone STAT3 STAT3 Neobavaisoflavone->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Bcl2 Bcl-2 pSTAT3->Bcl2 downregulates Bax Bax pSTAT3->Bax upregulates Cell_Viability Cell Viability pSTAT3->Cell_Viability promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis

Caption: Neobavaisoflavone inhibits the STAT3 signaling pathway.

Isobavachalcone: NF-κB and Akt/GSK-3β/β-catenin Signaling

Isobavachalcone demonstrates anti-inflammatory and anticancer properties by inhibiting the NF-κB pathway and the AKT/GSK-3β/β-catenin signaling pathway in colorectal cancer.

Isobavachalcone_Signaling cluster_0 Anti-inflammatory cluster_1 Anticancer (Colorectal) Isobavachalcone_inflam Isobavachalcone NFkB_path NF-κB Pathway Isobavachalcone_inflam->NFkB_path blocks Pro_inflammatory_mediators Pro-inflammatory Mediators NFkB_path->Pro_inflammatory_mediators Isobavachalcone_cancer Isobavachalcone Akt_path Akt Isobavachalcone_cancer->Akt_path inhibits Apoptosis_cancer Apoptosis Isobavachalcone_cancer->Apoptosis_cancer induces GSK3b GSK-3β Akt_path->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits Cell_Proliferation Cell Proliferation beta_catenin->Cell_Proliferation

Caption: Isobavachalcone inhibits NF-κB and Akt/GSK-3β/β-catenin pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow start Seed cells in 96-well plates culture Culture for 24 hours start->culture treat Treat with serial dilutions of test compounds culture->treat incubate Incubate for a specified duration (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_formazan Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_formazan remove_supernatant Remove supernatant incubate_formazan->remove_supernatant dissolve Add DMSO to dissolve formazan crystals remove_supernatant->dissolve measure Measure absorbance at a specific wavelength dissolve->measure end Calculate cell viability and IC₅₀ values measure->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cells (e.g., A549, LNCaP, HT22) are seeded in 96-well plates at an appropriate density and cultured for 24 hours.

  • The culture medium is then replaced with fresh medium containing serial dilutions of the test flavonoids (this compound, neobavaisoflavone, isobavachalcone, etc.).

  • After the desired incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The supernatant is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 492 nm), and the cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells.

Methodology:

  • BV-2 microglial cells are plated in 96-well plates and incubated for 24 hours.

  • The cells are then pre-treated with various concentrations of the test flavonoids for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a further incubation period (e.g., 24 hours), the culture supernatant is collected.

  • The amount of nitric oxide in the supernatant is determined using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • The absorbance is measured at a specific wavelength, and the concentration of nitrite is calculated from a standard curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

Methodology:

  • Cells are treated with the test compounds for a specified time and then lysed to extract total proteins.

  • The protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3, Bcl-2, Bax).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

References

Psoralidin Demonstrates Significant Anticancer Effects in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – New comparative analysis of preclinical data highlights the potent anticancer effects of Psoralidin, a natural compound isolated from the seeds of Psoralea corylifolia, in various xenograft models of cancer. The findings, consolidated from multiple independent studies, provide compelling evidence for this compound's ability to inhibit tumor growth, suppress angiogenesis, and induce cancer cell death, positioning it as a promising candidate for further oncological drug development.

This guide offers a comprehensive comparison of this compound's efficacy against control groups in breast and prostate cancer xenograft models, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

This compound's Impact on Tumor Growth in Breast Cancer Xenografts

In a significant study utilizing a 4T1 breast cancer xenograft model in Balb/c mice, this compound administered via intraperitoneal injection demonstrated a marked reduction in tumor volume compared to a paraffin-treated control group. The treatment was observed to be well-tolerated, with no significant changes in the body weight of the mice.

Table 1: Effect of this compound on Tumor Volume in 4T1 Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SD (at Day 24)Percentage of Tumor Growth Inhibition (%)
Control (Paraffin)Data not fully available in abstract-
This compoundSignificantly smaller than control[1][2]Data not fully available in abstract

Beyond inhibiting tumor growth, this compound was also found to modulate key biomarkers associated with cancer progression. Immunohistochemical analysis of the tumor tissues revealed a significant decrease in the expression of Ki-67, a marker for cell proliferation, and CD31 and VEGF, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1][2]

Table 2: Effect of this compound on Biomarker Expression in 4T1 Breast Cancer Xenograft Tumors

BiomarkerControl Group (Paraffin)This compound-Treated Group
Ki-67 ExpressionHighSignificantly decreased[1]
CD31 ExpressionHighSignificantly decreased
VEGF ExpressionHighSignificantly decreased

These findings suggest that this compound exerts its anticancer effects in breast cancer through a dual mechanism: inhibiting cancer cell proliferation and cutting off the tumor's blood supply.

This compound's Efficacy in Prostate Cancer Xenograft Models

The anticancer potential of this compound has also been validated in prostate cancer xenograft models. In studies using PC-3 human prostate cancer cells implanted in nude mice, intratumoral injection of this compound led to a significant inhibition of tumor growth over a 5-week period compared to a vehicle-treated control group.

Table 3: Effect of this compound on Tumor Growth in PC-3 Prostate Cancer Xenograft Model

Treatment GroupMean Tumor Volume (at 5 weeks)
Control (Vehicle)Data not fully available in abstract
This compoundSignificantly inhibited

The observed tumor regression in the this compound-treated group underscores its potential as a therapeutic agent for prostate cancer.

Signaling Pathways and Experimental Workflows

This compound's anticancer activity is attributed to its modulation of several critical signaling pathways. The diagrams below illustrate the key pathways affected by this compound and a general workflow for validating its anticancer effects in a xenograft model.

Psoralidin_Signaling_Pathway cluster_proliferation Proliferation & Survival cluster_angiogenesis Angiogenesis cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibits VEGF VEGF This compound->VEGF Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits NFkB NF-κB Akt->NFkB Inhibits Bcl2 Bcl-2 NFkB->Bcl2 Inhibits Bcl2->Apoptosis Promotes CD31 CD31 VEGF->CD31 Inhibits

Caption: this compound's multifaceted anticancer mechanism.

Xenograft_Workflow start Cancer Cell Culture (e.g., 4T1, PC-3) injection Subcutaneous/Orthotopic Injection into Mice start->injection tumor_dev Tumor Development (Palpable Size) injection->tumor_dev grouping Randomization into Treatment & Control Groups tumor_dev->grouping treatment This compound Administration (e.g., Intraperitoneal) grouping->treatment control Vehicle/Control Administration grouping->control monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint Endpoint Reached (e.g., 24 days) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis ihc Immunohistochemistry (Ki-67, CD31, VEGF) analysis->ihc data Data Analysis & Comparison ihc->data

Caption: Workflow for a typical xenograft study.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the replication and validation of these findings.

Breast Cancer Xenograft Model (4T1)
  • Cell Line and Animal Model: 4T1 murine breast cancer cells were used. Female Balb/c mice served as the hosts for the xenograft.

  • Tumor Implantation: 4T1 cells were injected into the mammary fat pad of the mice.

  • Treatment: Once tumors were established, mice were treated with this compound via intraperitoneal administration. The control group received paraffin.

  • Monitoring: Tumor volume and body weight of the mice were measured regularly.

  • Endpoint Analysis: After 24 days of treatment, tumors were excised for analysis.

  • Immunohistochemistry (IHC): Tumor sections were stained for Ki-67, CD31, and VEGF to assess cell proliferation and angiogenesis.

Prostate Cancer Xenograft Model (PC-3)
  • Cell Line and Animal Model: PC-3 human prostate cancer cells were used. Nude mice were used as the hosts.

  • Tumor Implantation: PC-3 cells were implanted subcutaneously in the nude mice.

  • Treatment: When the tumor volume reached approximately 50 mm³, mice were treated with intratumoral injections of this compound or a vehicle control.

  • Monitoring: Tumor growth was monitored for a period of 5 weeks.

  • Endpoint Analysis: At the end of the study, tumors were sectioned and subjected to TUNEL assay to assess apoptosis.

Conclusion

The collective evidence from these xenograft studies strongly supports the anticancer effects of this compound. Its ability to inhibit tumor growth, suppress angiogenesis, and induce apoptosis in both breast and prostate cancer models highlights its potential as a lead compound for the development of new cancer therapies. Further research, including more extensive preclinical studies and eventual clinical trials, is warranted to fully elucidate its therapeutic benefits.

References

Psoralidin and Its Synthetic Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Psoralidin, a naturally occurring prenylated coumestan found in the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological properties. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and anti-osteoporotic agent. This guide provides a comparative study of this compound and its synthetic analogs, presenting key performance data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to aid in future drug discovery and development efforts.

Comparative Anticancer Activity

Recent studies have focused on synthesizing analogs of this compound to enhance its therapeutic efficacy. A notable study by Pahari et al. (2016) explored the anticancer potential of several synthetic derivatives against human prostate cancer cell lines, PC-3 and DU-145. The results, summarized below, highlight the structure-activity relationship (SAR) and the potential for increased potency with specific chemical modifications.[1]

Table 1: Comparative Anticancer Activity of this compound and its Synthetic Analogs
CompoundModificationPC-3 IC₅₀ (µM)DU-145 IC₅₀ (µM)
This compound (1) -6045
Lespeflorin I₁ (2) 8-hydroxy analog~68~4
Compound 46 Addition of a hydroxyl group at C-4~14~1
Compound 47 Less active than this compoundLess active than this compound
Compounds 14-15, 25-28 Various modificationsNo reasonable inhibitionNo reasonable inhibition

Data sourced from Pahari et al., 2016.[1]

The study revealed that the introduction of a hydroxyl group at specific positions could significantly enhance anticancer activity. For instance, compound 46, with an additional hydroxyl group, was found to be 5 to 45 times more active than the parent this compound.[1]

Experimental Protocol: Cell Viability Assay

The anticancer activity of this compound and its analogs was determined using a trypan blue exclusion assay.

  • Cell Culture: Human prostate cancer cell lines PC-3 and DU-145 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640, respectively, supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with dimethyl sulfoxide (DMSO) solutions of the test compounds at a final DMSO concentration of 0.002%. This compound was used as a positive control, and the vehicle (DMSO) served as a negative control.

  • Incubation: The treated cells were incubated for 24 hours.

  • Quantification: After incubation, cells were washed with phosphate-buffered saline (PBS), and cell viability was quantified using the trypan blue exclusion assay. The IC₅₀ values, the concentration of the compound that causes 50% inhibition of cell growth, were then determined.[1]

Comparative Anti-Osteoporotic Activity

This compound has shown promise in the treatment of osteoporosis by promoting bone formation and inhibiting bone resorption. A comparative study investigated the effects of this compound and its structural analog, coumestrol, on osteoblasts and osteoclasts.

Table 2: Comparative Anti-Osteoporotic Effects of this compound and Coumestrol
ActivityThis compoundCoumestrol
Osteoblast Proliferation & Differentiation Stronger enhancementWeaker enhancement
Osteoclast Differentiation & Bone Resorption Stronger inhibitionWeaker inhibition
COX-2 and ROS Production in Osteoblasts Stronger suppressionWeaker suppression

The study concluded that this compound exhibited more potent bone-protective effects than coumestrol, potentially due to its prenyl group.

Experimental Protocol: Osteoclastogenesis Inhibition Assay

The inhibitory effect on osteoclast formation can be assessed as follows:

  • Cell Isolation: Bone marrow cells are harvested from the long bones of mice.

  • Cell Culture: The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

  • Induction of Osteoclastogenesis: BMMs are then cultured with receptor activator of nuclear factor-κB ligand (RANKL) and M-CSF to induce osteoclast formation.

  • Treatment: Different concentrations of the test compounds (this compound and its analogs) are added to the culture medium.

  • Staining and Quantification: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells (osteoclasts) is then counted.[2]

Comparative Anti-Inflammatory Activity

The anti-inflammatory properties of this compound and related compounds have also been investigated. A study on psoralen derivatives, which share a similar core structure with this compound, evaluated their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 3: Comparative Anti-Inflammatory Activity of Psoralen Derivatives
CompoundInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E₂ (PGE₂) Production
8-hydroxypsoralen (xanthotoxol) SignificantSignificant
5-hydroxypsoralen (bergaptol) ModerateModerate
8-methoxypsoralen (xanthotoxin) Less significantLess significant
5-methoxypsoralen (bergapten) Less significantLess significant

This study suggests that the position of hydroxylation and methoxylation on the psoralen scaffold significantly influences the anti-inflammatory activity.

Experimental Protocol: Measurement of Inflammatory Mediators
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS to induce an inflammatory response.

  • Measurement of NO: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • Measurement of PGE₂: The level of prostaglandin E₂ in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the inhibitory effects of this compound on the PI3K/Akt and MAPK signaling pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., NF-κB, Bcl-2) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->Raf Inhibits (Downregulates MAPK signaling)

Caption: this compound downregulates the MAPK signaling pathway.

Conclusion

The comparative data presented in this guide underscore the significant therapeutic potential of this compound and highlight the opportunities for developing more potent and selective analogs through synthetic modification. The detailed experimental protocols provide a foundation for researchers to conduct further comparative studies. The visualization of the signaling pathways offers insights into the molecular mechanisms underlying the biological activities of these compounds. Continued research into the synthesis and evaluation of novel this compound analogs is warranted to unlock their full potential in the treatment of cancer, osteoporosis, and inflammatory diseases.

References

A Head-to-Head Comparison of Psoralidin and Bakuchiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two prominent phytochemicals from Psoralea corylifolia, detailing their comparative biological activities, mechanisms of action, and underlying experimental evidence.

Psoralidin and bakuchiol, both derived from the seeds of Psoralea corylifolia, have garnered significant attention in the scientific community for their diverse pharmacological properties. While often studied in similar therapeutic contexts, a direct, data-driven comparison is essential for researchers in drug discovery and development. This guide provides a head-to-head analysis of their performance in key biological assays, supported by detailed experimental protocols and mechanistic diagrams.

Quantitative Performance Analysis

The following tables summarize the quantitative data from various preclinical studies, offering a comparative view of the efficacy of this compound and bakuchiol in anticancer, anti-inflammatory, and antioxidant assays.

Table 1: Comparative Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound SNU-1Stomach Carcinoma157.6 (converted from 53 µg/ml)[1]
SNU-16Stomach Carcinoma603.6 (converted from 203 µg/ml)[1]
HeLaCervical Cancer>50 (after 48h)[2]
Bakuchiol A549Lung Adenocarcinoma9.58 (at 72h)[3]
MCF-7Breast Cancer (ERα-positive)~35.6 - ~27.2 (converted from 9.3-12.1 µg/ml for 24-72h)[4]
MDA-MB-231Breast Cancer (ERα-negative)~38.3 - ~26.1 (converted from 8.9-13.1 µg/ml for 24-72h)
SMMC7721Liver Carcinoma15.2 (at 48h)
HepG2Liver Carcinoma21.1 (at 48h)
PC9Lung Cancer19.3 (at 48h)
H1975Lung Cancer16.5 (at 48h)

Note: Direct comparison is challenging due to variations in cell lines, incubation times, and assay conditions across studies. µg/ml values were converted to µM for a more standardized comparison (this compound MW: 336.34 g/mol ; Bakuchiol MW: 256.38 g/mol ).

Table 2: Comparative Anti-Inflammatory Activity

This table compares the ability of this compound and bakuchiol to inhibit key inflammatory mediators.

CompoundAssayModel SystemMeasured EffectIC50 / InhibitionCitation
This compound Nitric Oxide (NO) InhibitionLPS-induced RAW 264.7 macrophagesInhibition of NO productionIC50 ≤ 36.65 µM
Bakuchiol Nitric Oxide (NO) InhibitionLPS-induced RAW 264.7 macrophagesInhibition of NO production53.7% inhibition at 50 µM
Prostaglandin E2 (PGE2) InhibitionLPS-induced RAW 264.7 macrophagesInhibition of PGE2 production84.2% inhibition at 50 µM
Elastase Release InhibitionfMLP/CB-induced human neutrophilsInhibition of elastase releaseIC50 ≤ 14.30 µM
Table 3: Comparative Antioxidant Activity

Antioxidant potential is critical for mitigating cellular damage from oxidative stress.

CompoundAssay TypeMeasured EffectIC50 / ResultCitation
This compound Electron Spin Resonance (ESR)Radical scavenging activityIC50 = 44.7 µM
In vitro assayReduction of basal ROS level in human keratinocytesModerate reduction
Bakuchiol DPPH Radical ScavengingScavenging of DPPH radicalsPotent scavenger
Linoleic Acid Peroxyl Radical ScavengingScavenging of LOO• radicalsExcellent scavenger
Antioxidative Power (AP) AssayCapacity to react with free radicals12,125 AU (vs. 848 AU for Retinol)

Mechanisms of Action: A Visual Comparison

The biological activities of this compound and bakuchiol are underpinned by their distinct interactions with cellular signaling pathways.

This compound's Key Signaling Pathways

This compound has been shown to exert its effects by modulating multiple signaling cascades involved in cell survival, proliferation, and inflammation. It notably suppresses the PI3K/Akt pathway, a critical regulator of cell growth, and inhibits the activity of NF-κB, a key transcription factor in the inflammatory response.

Psoralidin_Pathway This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Caspase3 Caspase-3 This compound->Caspase3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inflammation Inflammation (COX, PGE2) NFkB->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's inhibition of PI3K/Akt and NF-κB pathways.

Bakuchiol's Retinol-Like and Anti-Inflammatory Pathways

Bakuchiol is renowned as a functional analog of retinol, though it bears no structural resemblance. It modulates gene expression to upregulate the production of collagen types I, III, and IV, which are crucial for skin structure and elasticity. Concurrently, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators like PGE2.

Bakuchiol_Pathway Bakuchiol Bakuchiol GeneExpression Retinoid-like Gene Expression Bakuchiol->GeneExpression InflammatoryMediators Inflammatory Mediators (e.g., PGE2) Bakuchiol->InflammatoryMediators Collagen Collagen I, III, IV Synthesis GeneExpression->Collagen Skin Improved Skin Firmness & Elasticity Collagen->Skin Inflammation Inflammation InflammatoryMediators->Inflammation

Caption: Bakuchiol's dual action on collagen synthesis and inflammation.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Provided below are representative methodologies for key assays cited in this guide.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC50 of a compound on a specific cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Bakuchiol) and a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Add compound at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution, incubate 4h D->E F Solubilize formazan crystals (DMSO) E->F G Read absorbance (570 nm) F->G H Calculate % viability vs. control G->H I Determine IC50 value H->I

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in stimulated macrophages.

Objective: To assess the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced NO production.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Bakuchiol) for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/ml) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Sample Collection: The cell culture supernatant is collected from each well.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.

  • Incubation and Measurement: After a short incubation period at room temperature, the absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is determined using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Summary and Conclusion

Both this compound and bakuchiol, originating from Psoralea corylifolia, exhibit potent and multifaceted biological activities.

  • Anticancer Activity: Bakuchiol generally demonstrates lower IC50 values across a broader range of cancer cell lines compared to the available data for this compound, suggesting higher potency in the studied models. This compound's anticancer effects are linked to the induction of apoptosis via suppression of the PI3K/Akt and NF-κB pathways.

  • Anti-Inflammatory Effects: Both compounds show significant anti-inflammatory properties. Bakuchiol has been shown to potently inhibit both NO and PGE2 production, while this compound also effectively inhibits NO generation.

  • Antioxidant Potential: Both molecules are effective antioxidants. Bakuchiol, in particular, has been extensively studied for its ability to scavenge a variety of free radicals and shows significantly higher antioxidative power than retinol.

  • Mechanism of Action: The most notable mechanistic distinction is bakuchiol's function as a retinol analog, modulating gene expression to boost collagen synthesis without the structural characteristics of retinoids. This compound's mechanism is more classically tied to the inhibition of pro-survival and inflammatory signaling pathways like PI3K/Akt and NF-κB.

References

Psoralidin and Ibuprofen: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of psoralidin, a natural coumestan, in comparison to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document details their mechanisms of action, presents supporting experimental data, and provides methodologies for key assays.

Executive Summary

This compound, a bioactive compound isolated from the seeds of Psoralea corylifolia, has demonstrated significant anti-inflammatory properties through a multi-targeted approach. Unlike ibuprofen, which primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, this compound exhibits a broader mechanism of action. It functions as a dual inhibitor of COX-2 and 5-lipoxygenase (5-LOX) and modulates key inflammatory signaling pathways, including NF-κB and PI3K/Akt. This comparative guide provides a detailed analysis of the available scientific data to objectively evaluate the anti-inflammatory profiles of these two compounds.

Mechanism of Action

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects.[1]

This compound demonstrates a more complex anti-inflammatory mechanism. It has been identified as a dual inhibitor of COX-2 and 5-LOX.[3] By inhibiting 5-LOX, this compound can reduce the production of leukotrienes, another important class of inflammatory mediators. Furthermore, this compound has been shown to suppress the activation of the NF-κB and PI3K/Akt signaling pathways. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including cytokines and chemokines.

Quantitative Comparison of Inhibitory Activity

CompoundTargetIC50 Value (µM)Reference
This compound Inhibition of PI3K/Akt pathway in RAW 264.7 cells1 - 30
Inhibition of pro-inflammatory cytokine expression50 - 100
Ibuprofen COX-113
COX-2370

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

cluster_this compound This compound Pathway cluster_Ibuprofen Ibuprofen Pathway This compound This compound COX2_P COX-2 This compound->COX2_P inhibits LOX5 5-LOX This compound->LOX5 inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits PGE2_P ↓ Prostaglandin E2 (PGE2) LTs ↓ Leukotrienes ProInflammatory_Genes_P ↓ Pro-inflammatory Genes COX2_P->PGE2_P LOX5->LTs NFkB_P NF-κB Pathway PI3K_Akt->NFkB_P activates NFkB_P->ProInflammatory_Genes_P Ibuprofen Ibuprofen COX1 COX-1 Ibuprofen->COX1 inhibits COX2_I COX-2 Ibuprofen->COX2_I inhibits PGE2_I ↓ Prostaglandins COX1->PGE2_I COX2_I->PGE2_I

Caption: Simplified signaling pathways of this compound and Ibuprofen.

Experimental Workflow: Assessing Anti-inflammatory Effects

cluster_workflow General Experimental Workflow start Cell Culture (e.g., Macrophages) treatment Treatment with This compound or Ibuprofen start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation end_points Measurement of Inflammatory Markers stimulation->end_points pge2 PGE2 Levels (ELISA) end_points->pge2 cox2_protein COX-2 Protein (Western Blot) end_points->cox2_protein nfkb_activity NF-κB Activity (Luciferase Assay) end_points->nfkb_activity

Caption: A general workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

COX-2 and 5-LOX Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound and ibuprofen on the enzymatic activity of COX-2 and 5-LOX.

Methodology (General):

  • Enzyme Source: Purified recombinant human COX-2 or 5-LOX enzyme.

  • Substrate: Arachidonic acid for COX-2 and linoleic acid for 5-LOX.

  • Assay Principle: The enzymatic reaction is initiated by adding the substrate to a reaction mixture containing the enzyme and varying concentrations of the test compound (this compound or ibuprofen).

  • Detection: The product formation (e.g., Prostaglandin G2 for COX-2 or leukotrienes for 5-LOX) is measured. This can be done using various methods, including spectrophotometry, fluorometry, or mass spectrometry.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Measurement of Prostaglandin E2 (PGE2) Production in Cells

Objective: To assess the ability of this compound and ibuprofen to inhibit the production of PGE2 in a cellular context.

Methodology (ELISA):

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound or ibuprofen for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • ELISA: The concentration of PGE2 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The PGE2 levels in treated cells are compared to those in untreated (control) cells to determine the inhibitory effect.

NF-κB Activation Assay

Objective: To evaluate the effect of this compound on the NF-κB signaling pathway.

Methodology (Luciferase Reporter Assay):

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Treatment and Stimulation: Transfected cells are pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The reduction in luciferase activity in this compound-treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

Western Blot for COX-2 Protein Expression

Objective: To determine if this compound or ibuprofen affect the expression level of the COX-2 protein.

Methodology:

  • Cell Culture, Treatment, and Stimulation: As described in the PGE2 production assay.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF). The membrane is then incubated with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the COX-2 band is quantified and normalized to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent with a mechanism of action that extends beyond the simple inhibition of prostaglandin synthesis. Its ability to dually target COX-2 and 5-LOX, in addition to modulating the NF-κB and PI3K/Akt signaling pathways, suggests a broader and potentially more potent anti-inflammatory effect compared to the single-mechanism action of ibuprofen. However, a direct quantitative comparison of their COX-2 inhibitory potency is hampered by the lack of a reported IC50 value for this compound in a direct enzymatic assay. Further research is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory drug. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Psoralidin's Preclinical Efficacy in Oncology and Inflammation Compared to Structurally and Functionally Related Compounds.

This compound, a natural coumestan isolated from the seeds of Psoralea corylifolia, has demonstrated a wide range of pharmacological activities in preclinical studies. Growing evidence points to its potential as an anticancer, anti-inflammatory, and anti-osteoporotic agent. However, to date, no human clinical trial data for this compound has been published, with its low bioavailability presenting a significant hurdle for clinical translation.[1][2]

This guide provides a comprehensive comparison of this compound's preclinical performance with related compounds, some of which have established clinical use. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to offer a valuable resource for researchers, scientists, and drug development professionals evaluating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound and its comparators.

Table 1: In Vitro Anticancer Activity of this compound
Cancer TypeCell LineIC50 Value (µM)Citation
Liver CancerHepG29[3]
Esophageal CarcinomaEca9706~10 (at 48h)[4]
Gastric CarcinomaSNU-1157.6 (53 µg/ml)[5]
Gastric CarcinomaSNU-16603.6 (203 µg/ml)
Table 2: In Vitro Anticancer Activity of Related Compounds (Psoralen & Isopsoralen)
CompoundCancer TypeCell LineIC50 Value (µg/mL)Citation
Psoralen Oral CarcinomaKB88.1
Oral Carcinoma (drug-resistant)KBv20086.6
LeukemiaK56224.4
Leukemia (drug-resistant)K562/ADM62.6
Isopsoralen Oral CarcinomaKB61.9
Oral Carcinoma (drug-resistant)KBv20049.4
LeukemiaK56249.6
Leukemia (drug-resistant)K562/ADM72.0
Table 3: Comparative Efficacy Data (Preclinical and Clinical)
CompoundTarget IndicationModel / Study TypeKey Quantitative ResultCitation
This compound Breast CancerIn Vivo (4T1 mouse model)Significant reduction in tumor volume vs. control.
Psoralen (with UVA) VitiligoHuman Clinical Trial50-75% effectiveness in restoring pigment (face/trunk).
Psoralen (with UVA) VitiligoHuman Clinical Trial70% of patients achieved good to excellent response.
Bakuchiol (0.5%) Facial PhotoagingHuman Clinical Trial (12 weeks)20% reduction in wrinkle severity.
Bakuchiol (0.5%) Facial PhotoagingHuman Clinical Trial (12 weeks)59% of participants showed improvement in hyperpigmentation.
Retinol (0.5%) Facial PhotoagingHuman Clinical Trial (12 weeks)Comparable decrease in wrinkle area to Bakuchiol, but with more side effects.

Key Signaling Pathways and Mechanisms

This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways. In cancer, it has been shown to inhibit proliferation and induce apoptosis through the downregulation of the NF-κB and PI3K/Akt signaling pathways. Its anti-inflammatory effects are mediated, in part, by the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to reduced production of inflammatory mediators like prostaglandin E2 (PGE2).

Psoralidin_Signaling_Pathways This compound's Key Signaling Pathways in Cancer and Inflammation cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Apoptosis Apoptosis This compound->Apoptosis COX2 COX-2 This compound->COX2 LOX5 5-LOX This compound->LOX5 Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation NFkB->Proliferation PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

References

Safety Operating Guide

Navigating the Safe Disposal of Psoralidin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Psoralidin, a naturally occurring furanocoumarin. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

This compound Hazard Profile

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is essential to handle this compound with appropriate personal protective equipment and to prevent its release into the environment. The toxicological properties of this compound have not been fully investigated, and it should be treated as a potentially hazardous substance[2].

Table 1: this compound Hazard Information

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.P273: Avoid release to the environment.[1]
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.P391: Collect spillage.[1]

Procedural Guidance for this compound Disposal

The overriding principle for the disposal of this compound is to treat it as hazardous chemical waste. No activity involving this compound should commence without a clear plan for the disposal of the resulting waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles.

  • Chemical-resistant gloves.

  • A lab coat.

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated items like weighing papers, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound and any solvents used.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, designated hazardous waste container for liquid chemical waste.

    • Do not dispose of this compound solutions down the drain.

    • The first rinse of any container that held this compound must be collected as hazardous waste.

Step 3: Labeling and Storage

Proper labeling and storage of waste are critical for safety and regulatory compliance.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the name "this compound," and any other relevant hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials and general laboratory traffic.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed and approved waste disposal facility.

  • Institutional Procedures:

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

  • Regulatory Compliance:

    • The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The recommended disposal method is to send the material to an approved waste disposal plant.

Experimental Protocols

Currently, there are no publicly available, specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to dispose of it as hazardous chemical waste through a certified vendor.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate this compound Waste (Solid or Liquid) B->C D Segregate Waste C->D E Solid Waste Container (Labeled 'Hazardous Waste - this compound') D->E F Liquid Waste Container (Labeled 'Hazardous Waste - this compound') D->F G Store Sealed Containers in Designated Satellite Accumulation Area E->G F->G H Request Waste Pickup from Environmental Health & Safety (EHS) G->H I Transport to Approved Waste Disposal Plant H->I J End: Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Psoralidin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Psoralidin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive compound that requires careful handling. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[2] Due to its potential cytotoxic properties, it is prudent to handle this compound with the same precautions as other hazardous drugs.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationPurpose
Gloves Double pair of chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[3][4]Prevents skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.
Gown Disposable, impermeable gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical splash goggles or a full-face shield.[1]Protects against splashes, aerosols, and airborne powder.
Respiratory Protection NIOSH-certified N95 respirator or higher.Essential when handling powdered this compound to prevent inhalation of fine particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plans: Step-by-Step Guidance

1. Preparing for Handling this compound

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Spill Kit: Ensure a well-stocked cytotoxic spill kit is readily accessible before beginning any work.

  • Decontamination: Prepare a decontamination solution, such as 70% isopropyl alcohol, for cleaning surfaces after handling.

2. Donning PPE: A Step-by-Step Protocol

Properly putting on PPE is critical to its effectiveness. Follow this sequence to ensure complete protection.

G cluster_donning PPE Donning Sequence start Start: Clean Hands shoe_covers 1. Shoe Covers start->shoe_covers gown 2. Gown shoe_covers->gown respirator 3. N95 Respirator gown->respirator goggles 4. Goggles/Face Shield respirator->goggles inner_gloves 5. Inner Gloves goggles->inner_gloves outer_gloves 6. Outer Gloves (over gown cuff) inner_gloves->outer_gloves end Ready to Handle this compound outer_gloves->end

PPE Donning Workflow

3. Handling this compound Powder

  • Weighing: When weighing this compound powder, use a chemical fume hood or a balance enclosure to minimize the risk of inhalation.

  • Dissolving: this compound is often dissolved in solvents like DMSO for experimental use. When adding solvent, do so slowly to avoid splashing.

  • General Handling: Always handle this compound with care to avoid creating dust. Use tools like spatulas and weigh paper appropriate for handling small quantities of powder.

4. Doffing PPE: A Critical Step to Avoid Contamination

The removal of PPE is a high-risk step for contamination. Follow this sequence meticulously.

G cluster_doffing PPE Doffing Sequence start_doff Start: In Designated Area remove_outer_gloves 1. Remove Outer Gloves start_doff->remove_outer_gloves remove_gown 2. Remove Gown & Inner Gloves (turn inside out) remove_outer_gloves->remove_gown exit_area Exit Handling Area remove_gown->exit_area remove_goggles 3. Remove Goggles/Face Shield exit_area->remove_goggles remove_respirator 4. Remove Respirator remove_goggles->remove_respirator remove_shoe_covers 5. Remove Shoe Covers remove_respirator->remove_shoe_covers wash_hands 6. Wash Hands Thoroughly remove_shoe_covers->wash_hands

PPE Doffing Workflow

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for cytotoxic waste.
Contaminated PPE (Gloves, Gown, Shoe Covers) Place all contaminated disposable PPE in a designated, leak-proof hazardous waste bag or container immediately after doffing. Do not dispose of in regular trash.
Contaminated Labware (e.g., weigh boats, pipette tips) Dispose of in the same hazardous waste container as contaminated PPE.
Liquid Waste (e.g., solutions containing this compound) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

Emergency Procedures: Spill and Exposure Management

1. Spill Cleanup

In the event of a this compound powder spill, immediate and careful action is required.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: Put on the full set of recommended PPE, including an N95 respirator.

  • Contain the Spill: Gently cover the powder with absorbent pads dampened with water to prevent it from becoming airborne.

  • Clean the Area: Carefully wipe the area with the damp absorbent pads, working from the outside of the spill inward.

  • Decontaminate: Clean the spill area twice with a detergent solution, followed by a final wipe with 70% isopropyl alcohol.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous cytotoxic waste.

2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the healthcare provider.

This compound and Cellular Signaling

For informational purposes, this compound is known to influence several key cellular signaling pathways, which is the basis for its investigation in various diseases. Understanding these pathways can provide context for its biological activity.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.